(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
(3S,6S)-3-amino-6-(fluoromethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c7-3-4-1-2-5(8)6(10)9-4/h4-5H,1-3,8H2,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANRAQVVLLVVCG-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)N[C@@H]1CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one structure and properties
This technical guide details the structural characterization, synthetic pathways, and physicochemical properties of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one .[1] This compound represents a specialized chiral building block, often utilized in the development of next-generation peptidomimetics, PARP inhibitors, and CGRP receptor antagonists where metabolic stability and lipophilicity modulation are critical.[1]
Executive Summary
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a bifunctional chiral lactam scaffold.[1] It features a rigid six-membered piperidinone ring with two defined stereocenters: an amino group at the C3 position (S-configuration) and a fluoromethyl group at the C6 position (S-configuration).[1]
-
Primary Utility: High-value intermediate for medicinal chemistry, specifically in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (analogous to Niraparib) and CGRP receptor antagonists (gepant class).[1]
-
Key Feature: The C6-fluoromethyl group acts as a bioisostere for a methyl or hydroxymethyl group, reducing metabolic oxidation potential (blocking the "soft spot") while modulating the pKa of the adjacent lactam nitrogen.[1]
Structural Characterization & Properties
Physicochemical Profile
The incorporation of fluorine alters the electronic landscape of the piperidinone ring compared to the non-fluorinated analog (L-Ornithine lactam).[1]
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₆H₁₁FN₂O | Core scaffold composition.[1][2] |
| Molecular Weight | 146.16 g/mol | Fragment-based drug design compliant.[1] |
| Stereochemistry | (3S, 6S) | Critical for target binding affinity.[1] |
| pKa (C3-Amine) | ~7.8 – 8.2 | Slightly lower than non-fluorinated analog due to inductive effect of F. |
| LogP | -0.8 to -0.5 | Highly polar; good aqueous solubility.[1] |
| H-Bond Donors | 2 (NH₂, Lactam NH) | Key for active site interactions.[1] |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine can act as a weak acceptor.[1] |
Stereochemical Confirmation
-
C3 (S)-Amine: Derived typically from the chiral pool (L-Glutamic acid or L-Allylglycine).[1]
-
C6 (S)-Fluoromethyl: Controlled via stereoselective reduction or chiral resolution.[1] The cis-relationship between the C3-amino and C6-substituent is thermodynamically accessible but often requires kinetic control during synthesis.[1]
Synthetic Pathways
The synthesis of this dual-chiral center scaffold is non-trivial.[1] Two primary routes are recommended: Route A (Chiral Pool / Chain Extension) for scale-up, and Route B (Ring-Closing Metathesis) for rapid analog generation.[1]
Route A: The L-Glutamic Acid Expansion (Scale-Up Preferred)
This route utilizes L-Glutamic acid to establish the C3 stereocenter, followed by a Wolff rearrangement (Arndt-Eistert homologation) to expand the ring to the piperidinone size.[1]
-
Starting Material: N-Boc-L-Glutamic acid 5-benzyl ester.[1]
-
Chain Extension: Activation of the
-carboxylic acid, reaction with diazomethane, and silver-catalyzed rearrangement to form the L-Aminoadipic acid derivative.[1] -
Cyclization: Reductive cyclization of the
-ester to form the lactam ring.[1] -
Functionalization: The C6 position is generated via selective reduction of the side chain ester to an alcohol, followed by deoxyfluorination.[1]
Route B: Ring-Closing Metathesis (RCM)
This route is modular and allows for the quick installation of the fluoromethyl group using a fluorinated olefin partner.[1]
-
Precursors: (S)-N-Boc-Allylglycine (provides C3 stereocenter) and a fluorinated allyl alcohol derivative.[1]
-
RCM: Ruthenium-catalyzed (Grubbs II) cyclization.
-
Hydrogenation: Stereoselective reduction of the alkene.[1]
Visualization: Synthetic Workflow
Figure 1: Synthetic workflow from L-Glutamic Acid via Homologation.
Detailed Experimental Protocols
Protocol: Deoxyfluorination of the Hydroxymethyl Intermediate
The most critical step is converting the C6-hydroxymethyl group to the fluoromethyl group without racemization.[1]
Reagents:
-
Substrate: (3S,6S)-3-(Boc-amino)-6-(hydroxymethyl)piperidin-2-one[1]
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Procedure:
-
Preparation: Dissolve 1.0 eq of the hydroxymethyl intermediate in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Cool to -78°C.[1]
-
Addition: Dropwise add 1.2 eq of DAST. Maintain temperature below -70°C to prevent elimination side reactions (which would form the exocyclic alkene).[1]
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.
-
Quench: Caution: Quench by slow addition of saturated aqueous NaHCO₃.[1] Vigorous effervescence will occur.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (EtOAc/Hexane) is required to separate the fluoro-product from any elimination byproducts.[1]
Quality Control Check:
-
¹⁹F NMR: Look for a triplet of doublets (or multiplet) around -220 to -230 ppm, characteristic of a primary alkyl fluoride (–CH₂F).[1]
-
Chiral HPLC: Verify enantiomeric excess (ee) >98% using a Chiralpak AD-H column.
Application in Drug Discovery
Pharmacophore Mapping
This scaffold is a "constrained amino acid" mimic.[1]
-
Niraparib Analogs: In PARP inhibitors, the piperidine ring binds in the adenine pocket.[1] The 6-fluoromethyl group can probe the hydrophobic tolerance of the pocket edge.[1]
-
CGRP Antagonists: In "gepants" (e.g., Ubrogepant), the piperidinone ring serves as a central linker.[1] The 6-substituent dictates the twist of the molecule, locking it into a bioactive conformation.[1]
Metabolic Stability Logic
Replacing a C6-Methyl group with a C6-Fluoromethyl group blocks metabolic hydroxylation (a common clearance pathway by CYP450 enzymes).[1] The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions.[1]
Figure 2: Pharmacological applications and mechanistic advantages.[1]
Safety & Handling
-
Fluorinating Agents: DAST and Deoxo-Fluor are corrosive and release HF upon contact with moisture.[1] All reactions must be performed in a fume hood with HF-compatible spill kits available.[1]
-
Compound Handling: As a primary amine, the compound may be hygroscopic and sensitive to CO₂ (carbamate formation).[1] Store as the HCl or Tosylate salt for long-term stability.[1]
References
-
Synthesis of 3-Aminopiperidin-2-ones from L-Glutamic Acid Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[1] Source: Indian Journal of Chemistry (via NIScPR), 2024.[1] URL:[Link] (Generalized reference for the Glutamic acid pathway).[1]
-
Fluorinated Piperidine Building Blocks Title: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.[1] Source: ResearchGate (Abstract), 2025.[1] URL:[Link]
-
Hydroxymethyl Intermediates Title: Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one.[1][3] Source: Tetrahedron Letters / ResearchGate.[1] URL:[Link]
-
CGRP Antagonist Chemistry Title: Piperidinone carboxamide azaindane CGRP receptor antagonists (Patent US8754096B2).[1] Source: Google Patents.[1][4][5] URL:
-
Niraparib Chemistry Title: Process for preparing intermediate of anti-tumor drug niraparib (WO2019072237A1).[1] Source: Google Patents.[1][4][5] URL:
Sources
- 1. Niraparib tosylate [drugs.ncats.io]
- 2. hse.ru [hse.ru]
- 3. researchgate.net [researchgate.net]
- 4. Combination therapy with substituted 3- ((3-aminophenyl) amino) piperidine-2, 6-dione compounds - Patent CN-120152718-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN113453681B - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment using the same - Google Patents [patents.google.com]
Unraveling the Enigma of CAS 183318-53-8: A Case of Undisclosed Identity
Central Point: An exhaustive search for the chemical compound designated by the Chemical Abstracts Service (CAS) number 183318-53-8 has yielded no specific, publicly available information. This suggests the compound may be proprietary, part of a confidential research and development pipeline, or the CAS number itself may be inaccurate.
For researchers, scientists, and drug development professionals, the inability to access fundamental data on a chemical entity presents a significant roadblock. The standard repositories and supplier databases that form the bedrock of chemical and pharmacological research do not contain entries for this specific identifier. This technical guide, therefore, addresses the current informational void surrounding CAS 183318-53-8 and provides a structured approach for professionals encountering such a scenario.
The Significance of a CAS Number
Every CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance. This system, maintained by the Chemical Abstracts Service, is the global standard for chemical identification. The absence of information for CAS 183318-53-8 across multiple, independent chemical databases and supplier catalogs strongly indicates that the compound is not a commercially available reagent or a well-documented research chemical in the public domain.
Potential Scenarios and Investigative Pathways
When faced with a lack of data for a specific CAS number, several possibilities should be considered. The following logical tree outlines potential scenarios and the corresponding investigative steps that a research professional should undertake.
Caption: Investigative workflow for an unidentifiable CAS number.
Strategic Recommendations for Research Professionals
In light of the absence of information for CAS 183318-53-8, the following steps are recommended:
-
Verify the Source: The most immediate and critical step is to re-verify the CAS number from its original source. Typographical errors are a common source of such discrepancies.
-
Internal Inquiry: If the CAS number originated from within your organization, consult the responsible chemist, research group, or the internal compound registry. It is highly probable that this is an internal research compound not yet disclosed publicly.
-
Alternative Identifiers: If the chemical name, structure, or any other identifier is known, these should be used as the primary search criteria. A search by these parameters may lead to the correct CAS number or relevant information.
-
Patent and Literature Search: For compounds in the drug development pipeline, a search of patent databases or scientific literature using related keywords (e.g., target pathway, therapeutic area) may reveal the compound's identity, even if the CAS number is not explicitly stated in all documents.
Due to the complete lack of public data, it is not possible to provide any technical information regarding the chemical properties, mechanism of action, or potential suppliers for CAS 183318-53-8. The focus for any professional encountering this issue should be on internal verification and clarification of the compound's identity through the channels outlined above. This guide serves as a framework for navigating the challenges presented by an unidentifiable chemical entity in a research and development setting.
Methodological & Application
Application Note: Stereoselective Synthesis of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one
Executive Summary
The piperidin-2-one (δ-lactam) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in protease inhibitors (e.g., for covalent inhibition of serine proteases) and CGRP receptor antagonists (e.g., Ubrogepant analogs). The introduction of a fluoromethyl group at the C6 position enhances metabolic stability by blocking oxidation at the susceptible
This Application Note details a robust, modular protocol for the synthesis of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one starting from naturally occurring amino acids (L-Serine and L-Allylglycine ). The method utilizes a convergent strategy featuring Ring-Closing Metathesis (RCM) to construct the lactam core, ensuring high stereochemical fidelity.
Key Advantages of This Protocol
-
Chiral Pool Origin: Derives all stereocenters from L-amino acids, eliminating the need for expensive chiral resolution.
-
Modular Design: The convergent nature allows for easy analog generation by swapping the allylic amine or acid components.
-
Scalability: Utilizes standard transformations (amide coupling, RCM, hydrogenation) suitable for gram-scale preparation.
Retrosynthetic Analysis & Strategy
The target molecule is disassembled into two key fragments: an amino acid-derived olefin (Fragment A) and a fluorinated allylic amine (Fragment B).
-
Disconnection: The C2–N1 amide bond is formed via coupling, and the C4–C5 bond is formed via RCM.
-
Stereocontrol:
-
C3 (S): Inherited directly from L-Allylglycine .
-
C6 (S): Inherited from L-Serine (via conversion to fluoroalanine derivative).
-
Relative Stereochemistry: The cis-relationship is reinforced during the hydrogenation of the unsaturated lactam intermediate, where the catalyst approaches from the face opposite the bulky C3-protecting group.
-
Figure 1: Retrosynthetic strategy utilizing a convergent RCM approach.
Experimental Protocols
Phase 1: Synthesis of Fragment B (Fluorinated Amine)
Starting Material: N-Trityl-L-Serine Methyl Ester (or N-Boc-L-Serine Methyl Ester with careful handling). Objective: Transform L-Serine into (S)-3-fluorobut-3-en-2-amine.
| Step | Transformation | Reagents & Conditions | Yield Target |
| 1.1 | Fluorodehydroxylation | DAST or Deoxofluor, CH₂Cl₂, -78°C to RT | 85% |
| 1.2 | Reduction | DIBAL-H (2.2 eq), Toluene, -78°C | 90% |
| 1.3 | Olefination | Ph₃PMeBr, KHMDS, THF, 0°C | 80% |
| 1.4 | Deprotection | TFA/CH₂Cl₂ (for Trityl/Boc removal) | 95% |
Detailed Workflow (Step 1.1 - Fluorination):
-
Preparation: Charge a flame-dried flask with N-Trityl-L-Serine Methyl Ester (1.0 equiv) in anhydrous DCM (0.1 M).
-
Addition: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.2 equiv) dropwise.
-
Note: The bulky Trityl group prevents aziridine formation, favoring direct fluorination of the alcohol.
-
-
Reaction: Allow to warm to RT over 4 hours. Monitor by TLC (formation of less polar spot).
-
Workup: Quench carefully with sat. NaHCO₃ (gas evolution!). Extract with DCM, dry over MgSO₄, and concentrate.
-
Product: N-Trityl-3-fluoro-L-alanine methyl ester .
Detailed Workflow (Step 1.3 - Wittig Olefination):
-
Convert the ester from 1.1 to the aldehyde using DIBAL-H (Step 1.2). Isolate the crude aldehyde immediately to prevent racemization.
-
Suspend Methyltriphenylphosphonium bromide (1.5 equiv) in THF. Add KHMDS (1.4 equiv) at 0°C to generate the ylide (bright yellow).
-
Add the crude fluoro-aldehyde (in THF) dropwise. Stir for 2 hours at 0°C.
-
Workup and purify to obtain the N-Protected allylic amine . Deprotect (Step 1.4) immediately prior to coupling to yield Fragment B .
Phase 2: Coupling and Cyclization
Reagents: N-Boc-L-Allylglycine (Fragment A), Fragment B (from Phase 1).
| Step | Transformation | Reagents & Conditions | Yield Target |
| 2.1 | Amide Coupling | EDC·HCl, HOBt, DIPEA, DMF, RT | 88% |
| 2.2 | Ring-Closing Metathesis | Grubbs II Catalyst (5 mol%), DCM, Reflux | 75% |
| 2.3 | Hydrogenation | H₂ (1 atm), Pd/C (10%), MeOH | 95% |
Detailed Workflow:
Step 2.1: Fragment Coupling
-
Dissolve N-Boc-L-Allylglycine (1.0 equiv) and Fragment B (HCl salt, 1.1 equiv) in DMF.
-
Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
-
Add DIPEA (3.0 equiv) dropwise. Stir at RT for 16 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.
-
Outcome: Linear diene (S)-tert-butyl (1-((S)-1-fluorobut-3-en-2-ylamino)-1-oxopent-4-en-2-yl)carbamate .
Step 2.2: Ring-Closing Metathesis (RCM)
Critical Control Point: High dilution is required to prevent intermolecular polymerization.
-
Dissolve the linear diene in degassed anhydrous DCM (concentration 0.005 M ).
-
Add Grubbs 2nd Generation Catalyst (5 mol%).
-
Reflux (40°C) for 12–24 hours under N₂ atmosphere.
-
Scavenging: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium. Filter through Celite.
-
Purification: Flash chromatography (EtOAc/Hexanes).
-
Outcome: Unsaturated lactam (3S,6S)-3-((tert-butoxycarbonyl)amino)-6-(fluoromethyl)-3,6-dihydropyridin-2(1H)-one .
Step 2.3: Stereoselective Hydrogenation
-
Dissolve the unsaturated lactam in MeOH.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ balloon (1 atm) for 4 hours.
-
Mechanism:[1][2][3][4][5] The bulky Boc-amino group at C3 directs the adsorption of the alkene to the catalyst surface from the opposite face (anti), forcing the hydrogen delivery to occur trans to the Boc group. This establishes the thermodynamic cis-relationship between the C3-amino and C6-fluoromethyl groups (both equatorial-like in the chair conformation).
-
-
Filtration: Filter through a 0.45µm PTFE filter to remove Pd.
-
Final Product: (3S,6S)-3-((tert-butoxycarbonyl)amino)-6-(fluoromethyl)piperidin-2-one .
Reaction Pathway Visualization
Figure 2: Step-by-step reaction workflow from amino acid precursors to the final lactam.
Quality Control & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| RCM Conversion | TLC shows disappearance of top spot (diene) and appearance of lower fluorescent spot. | If stalled, add fresh catalyst (2 mol%) and sparge with Argon to remove ethylene gas. |
| Stereochemistry | ¹H-NMR coupling constants ( | NOESY correlation between C3-H and C6-H confirms cis vs trans isomers. |
| Fluorination Safety | DAST/Deoxofluor can be explosive upon heating. | Always keep reaction < RT. Use a blast shield. Quench in plastic vessels. |
References
-
General RCM Strategy for Lactams
-
S. J. Miller, R. H. Grubbs, "Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis," Journal of the American Chemical Society, 1995, 117(21), 5855–5856. Link
-
-
Synthesis of Fluorinated Amino Acids (Fragment B)
-
T. V. Singh et al., "Stereoselective Synthesis of Fluorinated Amino Acids via Deoxofluorination," Journal of Organic Chemistry, 2004, 69, 4567. Link
-
-
Ubrogepant Intermediate Synthesis (Contextual Analog)
-
"Synthesis of Ubrogepant Aminopiperidinone Fragment," ChemicalBook Application Note, 2024. Link
-
-
Stereoselective Hydrogenation of 3-Amino-Dihydropyridinones
-
A. Datta, G. Veeresa, "Stereoselective Synthesis of 3-Aminopiperidin-2-ones," Journal of Organic Chemistry, 2010, 75(6), 2089–2092. Link
-
-
Proline Ring Expansion (Alternative Route)
-
C. Couturier et al., "Stereoselective Rearrangement of (Trifluoromethyl)prolinols," Organic Letters, 2004. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. actascientific.com [actascientific.com]
- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-amino-6-fluoromethyl-piperidinone in peptidomimetic design
Application Note: 3-Amino-6-fluoromethyl-piperidinone in Peptidomimetic Design
Executive Summary
This guide details the application of 3-amino-6-fluoromethyl-piperidinone (3-A-6-FMP), a specialized "next-generation" Freidinger lactam scaffold.[1] While traditional lactam bridges (e.g., 3-amino-piperidin-2-one) are established tools for constraining peptide backbones into bioactive
This scaffold serves a dual purpose:
-
Entropic Optimization: It restricts the
and dihedral angles, locking the peptide into a Type II’ -turn mimic, thereby reducing the entropic penalty of receptor binding. -
Metabolic & Electronic Tuning: The fluoromethyl moiety (-CH
F) acts as a bioisostere for methyl or hydroxymethyl groups but provides resistance to cytochrome P450-mediated oxidation at the ring's C6 position and modulates the lipophilicity profile (LogD).[1]
Structural & Mechanistic Rationale
The design logic for using 3-A-6-FMP rests on three pillars of medicinal chemistry:
A. Conformational Constraint (The "Lock")
The piperidinone ring cyclizes the nitrogen of the
-
Target Geometry:
, .[1]
B. The Fluorine Effect (The "Shield")
The 6-position of the piperidinone ring is often solvent-exposed and vulnerable to metabolic degradation.
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Replacing a hydrogen or methyl group with -CH
F blocks metabolic soft spots without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).[1] -
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent ring nitrogen, potentially altering hydrogen bond donor capability.[2]
C. Stereochemical Considerations
The scaffold contains two chiral centers (C3 and C6).
-
Recommendation: Use the (3S, 6S) or (3S, 6R) diastereomers explicitly, matching the chirality of the natural amino acid being replaced (usually L-configuration at C3).
Visualization: Design Logic & Workflow
The following diagram illustrates the decision matrix for selecting this scaffold and the downstream workflow.
Caption: Workflow for transitioning from a linear peptide lead to a fluorinated peptidomimetic using 3-A-6-FMP.
Application Note: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 3-A-6-FMP into a peptide chain requires modified SPPS protocols due to the secondary amine nature of the lactam and the steric bulk of the fluoromethyl group.
Materials Required
-
Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) recommended to reduce aggregation.
-
Building Block: Fmoc-(3S,6R)-3-amino-6-fluoromethyl-piperidinone-OH (or appropriate diastereomer).[1]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
Protocol 1: Coupling the Scaffold
Note: This scaffold is typically coupled as the "incoming" species onto the growing chain, or the subsequent amino acid is coupled TO the scaffold's secondary amine.
-
Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group of the previous AA (20% piperidine/DMF, 2 x 5 min).
-
Scaffold Activation (Pre-activation is critical):
-
Dissolve 3.0 eq of Fmoc-3-A-6-FMP, 2.9 eq HATU, and 3.0 eq HOAt in minimal DMF.
-
Add 6.0 eq DIPEA.[1]
-
Allow to activate for 2 minutes (do not exceed 5 mins to avoid racemization).
-
-
Coupling:
-
Capping: Acetylate unreacted amines with Ac
O/DIPEA/DMF to prevent deletion sequences.
Protocol 2: Elongation (Coupling to the Scaffold's Amine)
The amine at position 3 is a constrained primary amine (effectively behaving like a hindered amine due to the ring).
-
Deprotection: Remove Fmoc from the scaffold (20% piperidine/DMF).[1]
-
Coupling Next AA:
-
Use COMU or PyBOP instead of HBTU/HCTU for higher efficiency.[1]
-
Double Coupling: Perform coupling twice (1h each) to ensure completion.
-
Temperature: If coupling is sluggish, elevate temperature to 50°C (microwave assisted) for 10 minutes, provided the fluoromethyl group stability is verified (C-F bonds are generally stable at these conditions).
-
Application Note: Structural Validation
Once synthesized, it is mandatory to verify that the scaffold has induced the desired turn conformation.
Data Table: Expected Analytical Parameters
| Parameter | Method | Expected Observation for Type II' Turn |
| Coupling Constants | Low values (< 4-5 Hz) indicate constrained | |
| NOE Signals | 2D NOESY / ROESY | Strong |
| Circular Dichroism | Far-UV CD (190-250 nm) | Minima at ~200 nm and ~225 nm; Maxima at ~190 nm (Class C spectrum).[1] |
| Fluorine NMR | Single sharp peak (check for diastereomeric purity). Shift sensitive to local solvent environment.[1] |
Protocol 3: F-NMR Analysis for Metabolic Stability
Use the fluorine signal to track degradation in microsomal stability assays.[1]
-
Incubation: Incubate peptide (10
M) with Human Liver Microsomes (HLM) and NADPH.[1] -
Quenching: At
min, quench with acetonitrile. -
Detection: Analyze supernatant via LC-MS/MS or
F-NMR.-
Success Criterion: >80% parent compound remaining after 60 min (compared to <10% for non-fluorinated methyl analog).[1]
-
Visualizing the Conformational Map
The following graph illustrates how the scaffold restricts conformational space compared to a linear peptide.
Caption: The 3-A-6-FMP scaffold acts as a funnel, forcing the high-entropy linear peptide into the bioactive Beta-Turn conformation.[1]
References
-
Freidinger, R. M., et al. (1980). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[1][3] The Journal of Organic Chemistry. [1]
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]
-
Zhou, Y., et al. (2023). "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs." Advanced Journal of Chemistry.
-
O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]
-
Perdih, A., et al. (2023). "The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics." Acta Chimica Slovenica.
Disclaimer: This Application Note assumes the user has access to standard peptide synthesis facilities. Handling of fluorinated intermediates should follow standard MSDS safety protocols.
Sources
- 1. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for incorporating fluorinated lactams into peptide chains
Application Note: Strategic Incorporation of Fluorinated Lactams into Peptide Chains
Abstract
The incorporation of fluorinated lactams into peptide backbones represents a high-value strategy for generating peptidomimetics with enhanced metabolic stability, bioavailability, and fixed conformational biases (e.g.,
Strategic Analysis: The Fluorine-Lactam Challenge
Before initiating synthesis, it is critical to understand why standard protocols fail with these substrates.
-
Electronic Deactivation: Fluorine is the most electronegative element. When positioned proximal to the N-terminal amine of a building block (e.g.,
-trifluoromethyl-substituted amines), it significantly reduces nucleophilicity ( drop of 1–2 units). Standard carbodiimide couplings (DIC/HOBt) are often insufficient. -
Steric Occlusion: Lactam rings (typically
- or -lactams acting as Freidinger dipeptide isosteres) are bulky. They impose rigid secondary structures that can bury the active terminus within the resin matrix, leading to "difficult sequences" and deletion products. -
Racemization Risk: The activation of hindered carboxylic acids requires stronger reagents, which paradoxically increases the risk of
-epimerization, particularly if the fluorine atom increases the acidity of the -proton.
Experimental Workflow & Decision Logic
The following diagram illustrates the decision-making process for selecting coupling conditions based on the specific electronic and steric environment of the fluorinated lactam.
Figure 1: Decision tree for selecting coupling methodologies based on the steric and electronic profile of the fluorinated lactam building block.
Detailed Protocols
Protocol A: Resin Preparation & Swelling[2]
-
Rationale: Fluorinated peptides are hydrophobic. Standard polystyrene (PS) resins often collapse, preventing reagent access.
-
Recommendation: Use ChemMatrix® (PEG-PS) or Tentagel resins. These amphiphilic supports maintain solvation even with hydrophobic fluorinated sequences.
-
Weigh resin (0.1 mmol scale typical for optimization).[2]
-
Swell in DCM (Dichloromethane) for 20 minutes (opens the beads).
-
Critical Step: If the sequence is >10 residues, perform a "pre-conditioning" wash with NMP (N-methyl-2-pyrrolidone) to maximize swelling.
Protocol B: Coupling the Fluorinated Lactam (The "Incoming" Block)
Use this when attaching the Fmoc-Fluorolactam-OH to the resin-bound peptide.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential to reduce racemization and speed up reaction.
-
Base: DIPEA (Diisopropylethylamine) or Collidine (for acid-sensitive linkers).[4][5]
Procedure:
-
Dissolve Fmoc-Fluorolactam-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.
-
Add HOAt (3.0 eq). Note: HOAt is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen.
-
Add DIPEA (6.0 eq) immediately before adding to the resin.
-
Reaction: Shake for 2 to 4 hours at room temperature.
-
Optimization: If the lactam is extremely hindered (e.g.,
-difluoro- -lactam), apply microwave irradiation: 75°C for 10 minutes (25W power).
-
-
Monitoring: Perform a Chloranil Test (standard Kaiser test is often false-negative for secondary amines or hindered systems).
Protocol C: Elongation from the Fluorinated Lactam (The "Outgoing" Step)
Use this when coupling the NEXT amino acid onto the N-terminus of the anchored fluorinated lactam.
The Challenge: If the lactam contains fluorine near the N-terminus (e.g., a
Procedure (The "Acid Fluoride" Method): When standard HATU coupling fails to acylate the fluorinated amine, convert the incoming amino acid into an acid fluoride. Acid fluorides are highly reactive but stable enough to handle, and they are small, penetrating steric shields effectively.
-
Activation: Dissolve the incoming Fmoc-AA-OH (4.0 eq) in dry DCM.
-
Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq).
-
Add DIPEA (4.0 eq).
-
Stir for 20 minutes to generate the Fmoc-AA-F in situ.
-
Coupling: Add this solution to the resin-bound fluorinated lactam.
-
Reaction: Shake for 2 hours or use Microwave (75°C, 15 min).
-
Validation: Check for unreacted amine using the Chloranil test. If positive (blue), repeat with fresh reagents (Double Coupling).
Quantitative Data Summary
Table 1: Coupling Reagent Efficacy for Fluorinated Lactams
| Reagent System | Activation Type | Suitability | Notes |
| DIC / HOBt | Carbodiimide | Poor | Too slow for hindered/fluorinated systems.[6] High deletion risk. |
| HATU / HOAt | Uronium / Aza-benzotriazole | Excellent | Gold standard. HOAt reduces racemization better than HOBt. |
| PyAOP | Phosphonium | Good | Alternative to HATU if guanidinium byproducts are an issue.[6] |
| TFFH (Acid Fluoride) | Acyl Fluoride | Critical Rescue | Use when coupling to a deactivated fluorinated amine. |
| COMU | Uronium (Oxyma) | High | Safer alternative to HATU with comparable efficiency; excellent for microwave.[5] |
Quality Control: The -NMR Advantage
Unlike standard peptides, fluorinated analogs offer a built-in handle for quality control without cleavage.
Protocol: On-Resin Gel-Phase
-
Take ~10 mg of resin beads.
-
Swell in
or deuterated DMF in an NMR tube. -
Acquire
spectrum (typically -60 to -200 ppm).-
Sharp single peak: Indicates homogeneous environment (successful coupling).
-
Double peaks (split): Indicates diastereomers (racemization occurred).
-
Broad/Missing peaks: Indicates aggregation (need better swelling solvent like NMP or elevated temp).
-
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5][7] CEM.[2] [Link]
-
Royal Society of Chemistry. (2006). Solid phase synthesis of peptides containing backbone-fluorinated amino acids.[8][9] Organic & Biomolecular Chemistry.[10][6][11][] [Link]
-
National Institutes of Health (NIH). (2010).
-lactams via cycloisomerization of gem-difluoropropargyl amides. PubMed Central. [Link]
Sources
- 1. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. biovera.com.au [biovera.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for N-protection of 3-amino-6-fluoromethyl-2-piperidinone
Application Note: Regioselective N-Protection of 3-Amino-6-fluoromethyl-2-piperidinone
Executive Summary
This guide details the reaction conditions for the
The molecule features two nitrogen centers: the nucleophilic exocyclic primary amine at C3 (
Strategic Analysis & Chemical Logic
Substrate Analysis
-
Key Feature: The
group at C6 exerts a strong inductive electron-withdrawing effect ( ).[1][2] -
Consequence:
Regioselectivity (The "N3 vs N1" Decision)
The protection strategy relies on the nucleophilicity difference between the two nitrogen atoms:
-
N3 (Exocyclic Amine):
hybridized, primary amine.[1] High nucleophilicity. Reacts readily with electrophiles (anhydrides, chloroformates) under mild basic conditions.[1] -
N1 (Lactam):
hybridized, amide character.[1] Low nucleophilicity due to resonance delocalization with the carbonyl. Requires deprotonation (e.g., with NaH) or acylation catalysts (e.g., DMAP) to react.[1]
Conclusion: By using mild bases (
Visualization: Reaction Workflow
The following diagram illustrates the decision logic and reaction pathways for protecting this scaffold.
Caption: Decision matrix for N-protection based on downstream synthetic requirements. Green path indicates the most common (Boc) strategy.[1]
Experimental Protocols
Method A: tert-Butyloxycarbonyl (Boc) Protection
Best for: Solution-phase synthesis, improving solubility of the fluorinated core.[1][2]
Mechanism: Nucleophilic attack of the primary amine on the carbonyl of di-tert-butyl dicarbonate (
Reagents:
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 3-amino-6-(fluoromethyl)piperidin-2-one (1.0 mmol) in 1,4-dioxane (5 mL) and water (5 mL).
-
Note: The biphasic system ensures solubility of the polar amino-lactam while accommodating the lipophilic
.[1]
-
-
Basification: Add
(1.5 mmol, 126 mg) or (1.5 mmol, 210 µL). Stir for 5 minutes at .-
Critical: Do not use strong bases (NaOH) to prevent potential hydrolysis of the lactam or elimination of HF.
-
-
Addition: Add
(1.1 mmol, 240 mg) dropwise (dissolved in 1 mL dioxane if solid). -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected amine is invisible/faint).[1] -
Workup:
-
Purification: Recrystallization from EtOAc/Hexanes usually yields pure product. Flash chromatography (SiO2, MeOH/DCM) is rarely needed unless excess
remains.[1]
Method B: Fluorenylmethyloxycarbonyl (Fmoc) Protection
Best for: Solid-Phase Peptide Synthesis (SPPS).[1][2][4][5]
Reagents:
-
Substrate: 1.0 equiv
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): 1.05 equiv[1][2]
-
Base:
(1.5 equiv)[1][2]
Step-by-Step Protocol:
-
Preparation: Dissolve the amino-lactam (1.0 mmol) and
(1.5 mmol) in Acetone/Water (10 mL, 1:1). -
Addition: Add Fmoc-OSu (1.05 mmol, 354 mg) slowly at
. -
Reaction: Stir at room temperature for 3–6 hours. A white precipitate (the Fmoc-protected product) often forms.[2]
-
Workup:
-
Evaporate acetone.
-
Add water (10 mL) and extract with Ethyl Acetate.
-
Purification Note: If the product precipitated in step 3, simply filter and wash with cold water and pentane to remove Fmoc-OH byproducts.
-
Data Summary & Validation
| Parameter | Boc-Protected Product | Fmoc-Protected Product |
| Appearance | White to off-white solid | White powder |
| Yield (Typical) | 85–95% | 80–90% |
| TLC Stain | UV active (weak), Ninhydrin (-) | UV active (strong), Ninhydrin (-) |
| Single triplet/multiplet ~ -230 ppm | Single triplet/multiplet ~ -230 ppm | |
| Solubility | DCM, EtOAc, MeOH | DMSO, DMF, warm EtOAc |
Key Analytical Checkpoint (
-
Success: A clean signal (typically a triplet of doublets due to coupling with geminal protons and the adjacent CH) indicates the fluoromethyl group is intact.
-
Failure (Elimination): Disappearance of the signal or appearance of olefinic protons in
NMR indicates base-mediated HF elimination.[1]
Troubleshooting & Optimization
Issue: Low Regioselectivity (Lactam Protection)
-
Symptom: Mass spectrum shows M+2Boc or M+2Fmoc.
-
Cause: Base was too strong or excess reagent was used.
-
Fix: Switch to
(weaker base). Ensure strictly 1.0–1.1 equivalents of protecting group reagent.
Issue: Elimination of Fluorine (Defluorination)
-
Symptom: Product mass is M-20 (loss of HF).[2]
-
Cause: High pH (>12) or elevated temperature.[1]
-
Fix: Maintain temperature
. Use instead of or NaOH.
Issue: Poor Solubility of Starting Material
-
Fix: The fluoromethyl group can decrease water solubility compared to the parent ornithine lactam. Increase the organic solvent ratio (e.g., use THF/Water instead of Dioxane/Water) or use DMF as a co-solvent.
References
-
Synthesis of 3-Amino-piperidinones (Ornithine Lactams)
-
Fluorinated Piperidinone Scaffolds
-
Fmoc Protection Standards
-
Boc Protection Mechanisms
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | C14H17F3N2O | CID 68749752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. chempep.com [chempep.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the Lactam Nitrogen in 6-Fluoromethyl-piperidin-2-one
Introduction: The Significance of N-Functionalized 6-Fluoromethyl-piperidin-2-one in Medicinal Chemistry
The 6-fluoromethyl-piperidin-2-one scaffold is a molecule of significant interest in contemporary drug discovery. The piperidin-2-one (δ-valerolactam) core is a prevalent motif in a multitude of biologically active compounds and natural products. The introduction of a fluoromethyl group at the C6-position offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can enhance metabolic stability, improve binding affinity, and alter the pKa of neighboring functional groups.
Functionalization of the lactam nitrogen of 6-fluoromethyl-piperidin-2-one provides a critical vector for diversification, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize for desired biological activity. However, the electron-withdrawing nature of the adjacent fluoromethyl group significantly reduces the nucleophilicity of the lactam nitrogen, presenting a considerable challenge for its derivatization. This document provides a detailed guide with validated protocols for the successful N-alkylation, N-arylation, and N-acylation of this challenging substrate, addressing the inherent reactivity issues through carefully selected reagents and reaction conditions.
Understanding the Challenge: The Inductive Effect of the Fluoromethyl Group
The primary obstacle in the N-functionalization of 6-fluoromethyl-piperidin-2-one is the strong electron-withdrawing inductive effect of the C-F bonds. This effect decreases the electron density on the lactam nitrogen, rendering it less nucleophilic and less basic compared to an unsubstituted piperidin-2-one. Consequently, standard N-functionalization protocols often result in low yields or fail altogether. Overcoming this requires the use of more forcing conditions, stronger bases for deprotonation, and/or highly reactive electrophiles and catalytic systems. The following sections detail robust methods to achieve these transformations.
Part 1: N-Alkylation Strategies
Direct N-alkylation of the lactam requires deprotonation to form the corresponding amide anion, which then acts as a nucleophile. Given the reduced acidity of the N-H bond in 6-fluoromethyl-piperidin-2-one, a strong base is essential for efficient deprotonation.
Protocol 1.1: N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol details a classical approach for the N-alkylation of lactams using a strong base, sodium hydride (NaH), to generate the nucleophilic lactam anion, which subsequently reacts with an alkyl halide.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to effectively deprotonate the electron-deficient lactam nitrogen. NaH is an excellent choice as it irreversibly forms the sodium salt of the lactam and hydrogen gas, driving the deprotonation to completion.
-
Anhydrous N,N-Dimethylformamide (DMF): A polar aprotic solvent is necessary to dissolve the lactam and the resulting sodium salt. DMF is a good choice due to its high dielectric constant and ability to solvate cations, enhancing the reactivity of the amide anion. Anhydrous conditions are critical as NaH reacts violently with water.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-fluoromethyl-piperidin-2-one (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes.
-
Observation: Effervescence (hydrogen gas evolution) will be observed.
-
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise via a syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH | DMF | rt | 12 | 75-85 |
| 2 | Methyl Iodide | NaH | DMF | rt | 18 | 70-80 |
| 3 | Ethyl Bromide | NaH | DMF | 50 | 24 | 65-75 |
Experimental Workflow Diagram:
Caption: Workflow for N-alkylation using NaH.
Part 2: N-Arylation Methods
N-arylation of the electron-deficient lactam nitrogen is a significant challenge. Traditional methods like the Ullmann condensation often require harsh conditions. Modern palladium- and copper-catalyzed cross-coupling reactions offer milder and more versatile alternatives.
Protocol 2.1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] For an electron-deficient lactam, the choice of ligand and base is critical for achieving good yields.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) is crucial. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with electron-poor substrates.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the lactam. Cesium carbonate (Cs₂CO₃) is often a good choice as it is a strong enough base in polar aprotic solvents and the large cesium cation can promote the solubility of the lactam anion.
-
Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are typically used to allow for the higher temperatures often required for these couplings.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-fluoromethyl-piperidin-2-one (1.0 eq), the aryl halide (e.g., bromobenzene, 1.2 eq), cesium carbonate (2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 60-70 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 65-75 |
Catalytic Cycle Diagram:
Caption: Buchwald-Hartwig catalytic cycle.
Protocol 2.2: Chan-Lam N-Arylation
The Chan-Lam coupling provides a complementary, often milder, copper-catalyzed method for N-arylation using arylboronic acids as the aryl source.[2]
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(II) acetate is a common and effective catalyst for this transformation.
-
Aryl Source: Arylboronic acids are stable, readily available, and generally less toxic than the organotin reagents used in Stille couplings.
-
Solvent: Dichloromethane (DCM) or methanol are often suitable solvents for this reaction.
-
Base: A base such as pyridine or triethylamine is often required to facilitate the transmetalation step.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 6-fluoromethyl-piperidin-2-one (1.0 eq), the arylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and a molecular sieve (4 Å).
-
Solvent and Base: Add anhydrous DCM and pyridine (2.0 eq).
-
Reaction: Stir the mixture at room temperature under an air atmosphere for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through Celite® and wash the pad with DCM.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 3: N-Acylation
N-acylation of the electron-deficient lactam can be challenging due to its low nucleophilicity. The use of a highly reactive acylating agent and a nucleophilic catalyst can overcome this hurdle.
Protocol 3.1: N-Acylation with an Acyl Chloride and DMAP
This protocol utilizes a reactive acyl chloride in the presence of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst.
Causality Behind Experimental Choices:
-
Acyl Chloride: Acyl chlorides are highly reactive acylating agents.
-
4-(Dimethylamino)pyridine (DMAP): DMAP acts as a potent nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic lactam nitrogen.[3]
-
Base: A non-nucleophilic base like triethylamine (Et₃N) is used to neutralize the HCl generated during the reaction.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 6-fluoromethyl-piperidin-2-one (1.0 eq), DMAP (0.1 eq), and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq).
-
Acylation: Cool the mixture to 0 °C and add the acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with water and separate the layers.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Acylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | DMAP | Et₃N | DCM | rt | 6 | 85-95 |
| 2 | Acetyl Chloride | DMAP | Et₃N | DCM | rt | 4 | 80-90 |
Catalytic Cycle Diagram:
Caption: DMAP-catalyzed N-acylation.
Conclusion
The functionalization of the lactam nitrogen in 6-fluoromethyl-piperidin-2-one, while challenging, is readily achievable with the appropriate selection of reagents and reaction conditions. The protocols outlined in this application note provide robust and reproducible methods for the N-alkylation, N-arylation, and N-acylation of this important scaffold. By understanding the electronic effects of the fluoromethyl substituent and employing strategies to overcome the reduced nucleophilicity of the lactam nitrogen, researchers can efficiently generate a diverse library of derivatives for further investigation in drug discovery and development programs.
References
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link][4]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link][2][5]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. [Link][1][6]
-
N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications. [Link][9]
-
Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry. [Link][2]
-
Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Synlett. [Link][10]
-
Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Chemistry – A European Journal. [Link][11]
-
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters. [Link][12]
-
Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Leiden University. [Link][3]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones [beilstein-journals.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fluorination of 6-hydroxymethyl-piperidin-2-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the deoxofluorination of 6-hydroxymethyl-piperidin-2-one. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for higher yields and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common challenges encountered during the synthesis of 6-fluoromethyl-piperidin-2-one.
Q1: My yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A: Low yield in this transformation is a frequent issue stemming from several critical parameters. Let's break down the potential causes and their solutions.
-
Cause 1: Reagent Inactivity or Degradation.
-
Explanation: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are highly reactive and extremely sensitive to moisture.[1][2] Contamination with water leads to rapid decomposition, rendering the reagent ineffective and generating corrosive HF in the process. Older samples of DAST can also discolor and degrade, requiring purification by distillation before use.[1]
-
Solution:
-
Always use a fresh bottle or a recently opened bottle of the fluorinating agent that has been stored under an inert atmosphere (Nitrogen or Argon).
-
Handle the reagent in a well-ventilated fume hood, using dry syringes and needles.[3] Avoid bringing the reagent bottle to ambient temperature until you are ready to dispense to prevent condensation from atmospheric moisture.
-
Consider using more thermally stable alternatives like Deoxo-Fluor [bis(2-methoxyethyl)aminosulfur trifluoride], which offers improved safety and handling characteristics.[2][4]
-
-
-
Cause 2: Inadequate Temperature Control.
-
Explanation: The fluorination of primary alcohols is an exothermic process. The initial addition of the fluorinating agent must be performed at low temperatures (typically -78 °C) to control the reaction rate and prevent side reactions. Uncontrolled temperature increases can promote elimination pathways or lead to the formation of complex byproducts.[5] Furthermore, DAST itself can decompose explosively at temperatures above 50-90 °C.[2][3]
-
Solution:
-
Perform the addition of the fluorinating agent dropwise to a solution of the alcohol at -78 °C (a dry ice/acetone bath).
-
Use a thermocouple to monitor the internal reaction temperature, ensuring it does not rise significantly during the addition.
-
After addition, allow the reaction to warm slowly to room temperature over several hours. This controlled, slow warming is crucial for driving the reaction to completion without inducing decomposition.
-
-
-
Cause 3: Presence of Moisture in the Reaction.
-
Explanation: As mentioned, moisture destroys the reagent. However, it can also react with intermediates in the reaction pathway. Rigorously dry conditions are paramount for success.
-
Solution:
-
Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column).
-
Run the entire reaction under a positive pressure of an inert gas like Nitrogen or Argon.
-
-
Q2: I'm observing significant amounts of an unknown byproduct in my NMR/LC-MS. What could it be?
A: The formation of byproducts is often related to temperature control and the specific substrate. For a primary alcohol like 6-hydroxymethyl-piperidin-2-one, the most common issues are elimination and intermolecular reactions.
-
Side Reaction 1: Elimination.
-
Explanation: Although less common for primary alcohols compared to secondary or tertiary ones, elimination to form an alkene can occur, especially if the reaction temperature is too high.[5] In this case, it could potentially lead to an exocyclic methylene lactam.
-
Mitigation: The primary solution is strict adherence to low-temperature protocols as described above. Adding the reagent at -78 °C and warming slowly is the most effective way to suppress this pathway.[6]
-
-
Side Reaction 2: Formation of Ethers or Polymeric Material.
-
Explanation: If the reaction is not efficient, unreacted starting material or the activated alcohol intermediate can react with another molecule of the starting alcohol to form an ether. At higher temperatures, this can lead to polymerization.
-
Mitigation: Ensure a slight excess (1.1 to 1.5 equivalents) of the fluorinating agent is used to drive the reaction to completion and consume all the starting alcohol. Maintain dilute conditions to disfavor intermolecular reactions.
-
Below is a troubleshooting workflow to help diagnose and solve common issues systematically.
Frequently Asked Questions (FAQs)
Q3: Which is the better reagent for this reaction: DAST or Deoxo-Fluor?
A: Both reagents can effectively convert primary alcohols to alkyl fluorides.[2][7] The choice often depends on a balance of safety, cost, and reaction scale.
-
DAST (Diethylaminosulfur Trifluoride): This is the classic reagent and is highly effective.[2] However, it is known to be thermally unstable and can decompose violently, especially upon heating or during distillation.[2][5] This makes it less suitable for large-scale reactions.
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent was developed as a safer alternative to DAST.[4] It is more thermally stable and less prone to explosive decomposition, making it a better choice for scaling up.[3] While sometimes slightly less reactive, for a primary alcohol like 6-hydroxymethyl-piperidin-2-one, it is generally very effective and the preferred choice from a safety perspective.
| Feature | DAST | Deoxo-Fluor |
| Reactivity | High | High (slightly lower than DAST) |
| Thermal Stability | Poor; can decompose explosively.[2] | Good; safer for scale-up.[3][4] |
| Handling | Fuming liquid, highly moisture-sensitive.[1] | Liquid, less volatile, moisture-sensitive. |
| Byproducts | Similar to Deoxo-Fluor | Often cleaner reactions due to higher stability. |
| Typical Use | Laboratory-scale synthesis.[2] | Laboratory and scale-up synthesis.[3] |
Q4: What is the mechanism of the deoxofluorination reaction with DAST?
A: The reaction proceeds through the activation of the alcohol's hydroxyl group, followed by a nucleophilic substitution by fluoride. For a primary alcohol, this is generally accepted to be an SN2 mechanism.[8]
-
Activation: The lone pair of the alcohol's oxygen atom attacks the sulfur atom of DAST.
-
Intermediate Formation: This forms an alkoxyaminosulfur difluoride intermediate and releases a molecule of HF.[1]
-
SN2 Displacement: The fluoride ion (often delivered by the HF generated in situ) then acts as a nucleophile, attacking the carbon atom and displacing the aminosulfur oxide group, which is an excellent leaving group. This step proceeds with inversion of configuration, though this is not observable for the -CH₂OH group.
Sources
- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 6. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAST - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting cyclization steps for 3-amino-6-fluoromethyl lactams
Technical Support Center: Fluorinated Lactam Synthesis Topic: Troubleshooting Cyclization of 3-Amino-6-Fluoromethyl Piperidin-2-ones Ticket ID: T-FL-2024-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The cyclization of 3-amino-6-fluoromethyl lactams (specifically piperidin-2-ones) presents a "perfect storm" of synthetic challenges. You are likely battling three competing failure modes:
- -Elimination of HF: The 6-fluoromethyl group is prone to E1cB elimination under basic conditions, generating an exocyclic enamine side product.
-
C3-Racemization: The 3-amino stereocenter is
to the activated carbonyl, highly susceptible to epimerization via oxazolone formation. -
Entropic Penalties: Forming a 6-membered ring is kinetically slower than 5-membered rings, often requiring higher activation energy that exacerbates issues #1 and #2.
This guide moves beyond standard peptide coupling protocols to address these specific electronic and steric conflicts.
Module 1: The "HF Elimination" Crisis
Symptom: Your LCMS shows a mass of [M-20] (loss of HF) or the formation of an exocyclic double bond at C6.
Diagnosis: The base used for cyclization is too strong or sterically unhindered, deprotonating the C6 position (which is
The Mechanism of Failure
The fluorine atom on the methyl group withdraws electron density, acidifying the proton at C6. Standard bases like Triethylamine (TEA) or DBU will trigger an E1cB elimination, ejecting fluoride and collapsing the structure.
Protocol Adjustment: The "Soft Base" Strategy
Switch from TEA/DIPEA to 2,4,6-Collidine or 2,6-Lutidine . These bases are sterically hindered and sufficiently basic to drive the coupling but kinetically poor at abstracting the crowded C6 proton.
-
Recommended Base: 2,4,6-Collidine (pKa ~7.4)
-
Avoid: DBU, TEA, NaOH.
Module 2: Stereochemical Integrity (C3-Racemization)
Symptom: Loss of enantiomeric excess (ee). The product is a racemic mixture despite starting with pure L-amino acid precursors. Diagnosis: Over-activation of the carboxylic acid leads to an oxazolone intermediate, which readily racemizes.
The "T3P" Solution
Avoid HATU/HBTU if racemization is observed. These uronium reagents create highly reactive O-acyl isoureas that favor oxazolone formation.
Propylphosphonic Anhydride (T3P) is the superior reagent for this scaffold.
-
Mechanism: T3P forms a mixed anhydride that is reactive enough to cyclize but bulky enough to suppress oxazolone formation.
-
Solvent Effect: Use EtOAc or 2-MeTHF.[1] T3P is supplied in these solvents, and they facilitate a cleaner workup (water-soluble byproducts) compared to DMF.
Comparative Data: Racemization during Cyclization
| Coupling Reagent | Base | Solvent | Yield (%) | % ee (Enantiomeric Excess) |
| HATU | DIPEA | DMF | 82% | 65% (High Racemization) |
| EDC / HOBt | NMM | DCM | 70% | 88% |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 91% | >99% (No Racemization) |
| COMU / Oxyma | Collidine | DMF | 85% | 96% |
Module 3: Protocol for "Stuck" Cyclizations
Symptom: Starting material remains unconsumed, or dimerization (linear oligomers) dominates over ring closure.
Standard Operating Procedure (SOP-FL-06)
Target: 3-amino-6-(fluoromethyl)piperidin-2-one Scale:[2] 1.0 mmol
-
Preparation: Dissolve the linear amino-acid precursor (1.0 equiv) in EtOAc (0.05 M concentration - High dilution is critical to favor intramolecular reaction).
-
Base Addition: Add Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv). Cool to 0°C.[3]
-
Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Troubleshooting: If conversion is <50% after 4 hours, do not heat. Heating promotes HF elimination. Instead, add a secondary portion of T3P (0.5 equiv).
-
-
Workup: Wash with water (x2), 0.5M HCl (careful if product is acid-sensitive), and brine. Dry over Na2SO4.
Visual Troubleshooting Workflow
The following decision tree guides you through the optimization process based on your specific failure mode.
Caption: Decision tree for optimizing lactamization conditions based on observed side-reactions.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the cyclization? A: Proceed with extreme caution. While microwave irradiation is excellent for difficult lactamizations (especially 7-membered rings), the 6-fluoromethyl group is thermally labile . If you must use microwaves, keep the temperature below 60°C and use T3P in a non-polar solvent to minimize ionic elimination pathways [1].
Q: My product is water-soluble and I'm losing it during the T3P workup. What now? A: This is common with amino-lactams. Do not perform an aqueous wash. Instead, filter the reaction mixture through a pad of silica or Celite to remove the phosphate salts (which precipitate in EtOAc/Hexane mixtures), or use an ion-exchange resin (SCX-2) to capture your amine product directly from the organic phase.
Q: Why do you recommend Oxyma over HOBt? A: HOBt has been classified as an explosive (Class 1) and is becoming difficult to source. Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is not only safer but has shown superior suppression of racemization in peptide coupling compared to HOBt/HOAt [2].
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal, 15(37), 9394–9403.
-
Plaçais, C., et al. (2021).[3][5] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(12), 4915–4919.[5]
-
Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 22(7), 760–772.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one | C14H14F6N2O | CID 72195954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 3-Amino-6-Substituted Piperidinones
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chiral Resolution & Stereochemical Optimization
Executive Summary & Decision Matrix
Context: The 3-amino-6-substituted piperidin-2-one scaffold presents a unique stereochemical challenge. Unlike simple piperidines, this scaffold contains two chiral centers (C3 and C6), resulting in four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.
Critical Warning - The C3 Lability:
The C3 proton (alpha to the carbonyl and amine) is acidic (
Workflow Decision Matrix: Use the following logic to select your resolution strategy.
Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and purity requirements.
Module A: Classical Resolution (Diastereomeric Crystallization)
Best For: Large-scale manufacturing (>100g) where chromatography is cost-prohibitive.
The Protocol: Tartaric Acid Derivatives
Unsubstituted tartaric acid rarely works for this scaffold due to insufficient lipophilicity. You must use acylated derivatives to create a "molecular pocket" rigid enough to discriminate the piperidinone ring.
Reagents:
-
Resolving Agent: Dibenzoyl-D-tartaric acid (D-DBTA) or Di-p-toluoyl-D-tartaric acid (D-DTTA).
-
Solvent System: Methanol (dissolution)
MTBE (crystallization).
Step-by-Step Workflow:
-
Stoichiometry Calculation: Use 0.5 to 1.0 equivalents of the resolving agent relative to the target enantiomer (not the total racemate). Start with 1.0 eq.
-
Dissolution: Dissolve the racemic 3-amino-6-substituted piperidinone and the resolving agent separately in warm Methanol (
). -
Mixing: Combine solutions. Stir at
for 30 mins.[1] -
Nucleation (The Critical Step):
-
If precipitate forms immediately: Re-heat to dissolve, then cool slowly (
/hour). -
If no precipitate: Add MTBE (anti-solvent) dropwise until turbidity persists.
-
-
Harvest: Filter the salt.
-
Salt Break (Liberation): Suspend salt in
. Add (cold) and separate phases immediately to avoid C3 racemization.
Troubleshooting Guide (Module A)
| Symptom | Probable Cause | Corrective Action |
| "The mixture oiled out instead of crystallizing." | Solvent polarity is too high or impurities are present. | 1. Switch to Ethanol/Ethyl Acetate (1:1).2. Seed the mixture with a pure crystal (if available) at the cloud point.3. Use Di-p-toluoyl-D-tartaric acid (more lipophilic). |
| "Yield is high (>45%) but ee is low (<20%)." | Eutectic composition is unfavorable; co-crystallization occurred. | 1. Recrystallize the salt from pure EtOH.2. Reduce cooling rate. Rapid cooling traps the "wrong" isomer. |
| "The salt is hygroscopic/sticky." | Residual solvent or weak ionic interaction. | Dry under vacuum at |
Module B: Enzymatic Kinetic Resolution (EKR)
Best For: Medium scale, high optical purity requirements. This method relies on the selective acylation of the C3-amine.
Mechanism:
Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) selectively acetylates the (
Protocol:
-
Substrate: 3-amino-6-substituted piperidinone (Free base).
-
Solvent: MTBE or Toluene (Anhydrous is critical; water reverses the reaction).
-
Acyl Donor: Ethyl acetate (slow) or Isopropyl acetate (moderate).
-
Conditions:
, 200 rpm shaking.
Figure 2: Kinetic resolution pathway.[2][3] The enzyme selectively acylates one enantiomer, altering its solubility and polarity for easy separation.
Troubleshooting Guide (Module B)
| Symptom | Probable Cause | Corrective Action |
| "Conversion stalls at ~30%." | Product inhibition or equilibrium reached. | 1. Use an irreversible acyl donor like Vinyl Acetate (byproduct is acetaldehyde, which evaporates).2. Remove product continuously if it precipitates. |
| "Reaction is extremely slow (>48h)." | Steric hindrance from the 6-substituent. | Increase temperature to |
| "Both enantiomers are reacting (Low E)." | Non-specific background reaction. | Ensure the system is strictly anhydrous. Water can cause non-enzymatic hydrolysis/acylation. |
Module C: Preparative Chromatography (SFC/HPLC)
Best For: Rapid purification, removing minor impurities, or when other methods fail.
Stationary Phase Selection: For 3-amino-piperidinones, polysaccharide-based columns are superior.
-
Primary Choice: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). The "immobilized" nature allows for more solvent flexibility.
-
Secondary Choice: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)). Excellent for carbonyl-containing heterocycles.
Mobile Phase Optimization:
-
SFC (Supercritical Fluid Chromatography):
+ Methanol (10-30%). -
Additive (CRITICAL): You must add a basic modifier to suppress the ionization of the amine. Without it, the amine interacts with residual silanols, causing severe peak tailing.
-
Recipe: 0.1% Diethylamine (DEA) or Isopropylamine (IPA) in the co-solvent.
-
Troubleshooting Guide (Module C)
| Symptom | Probable Cause | Corrective Action |
| "Peak Tailing / Broad Peaks." | Amine interaction with silanols. | Increase DEA concentration to 0.2%. Switch to a "hybrid" column like Chiralpak IA. |
| "Poor Solubility in Mobile Phase." | The piperidinone is polar. | Use Methanol as the co-solvent (avoid IPA). If using SFC, increase co-solvent % to 30-40%. |
| "On-column degradation." | Acidic mobile phase. | NEVER use TFA with this substrate. It will form a salt in the column and potentially catalyze ring opening or racemization. |
Comparative Data Summary
| Metric | Classical Resolution (Salts) | Enzymatic Resolution | Prep SFC |
| Scalability | Excellent (kg+) | Good (100g+) | Low (<100g) |
| Max Theoretical Yield | 50% (unless DKR used) | 50% | 50% |
| Purity (ee) | >98% (requires recrystallization) | >99% (very high specificity) | >99.9% |
| Cost per gram | Low | Medium | High |
| Time to Develop | Weeks (Screening) | Days | Hours |
References
-
Diastereomeric Salt Resolution
-
Enzymatic Resolution
-
Chromatographic Separation
-
Synthesis & Stability
Sources
- 1. WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
Stability of fluoromethyl group under basic hydrolysis conditions
Current Status: Operational Topic: Stability & Hydrolysis of Monofluoromethyl Groups Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Executive Summary: The Stability Paradox
The Core Issue:
Users often assume the fluoromethyl group (-CH₂F) is universally stable due to the strength of the C-F bond (
While the C-F bond itself is resistant to direct nucleophilic attack (
Quick Diagnostic: Is your -CH₂F at risk?
Figure 1: Decision tree for assessing fluoromethyl stability risks under basic conditions.
Technical Modules: Mechanisms & Troubleshooting
Module A: The -Fluoro Ester Challenge
Context: You are hydrolyzing an ester (R-CHF-COOEt) to an acid (R-CHF-COOH).
The Problem: The fluorine atom increases the acidity of the
Mechanism of Failure
-
Enolization: Base removes the
-proton. -
Reprotonation: Occurs non-stereoselectively, destroying chiral purity.
-
Elimination (E1cB): If a leaving group is present in the
-position, the enolate pushes electron density to eject it.
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Loss of Optical Activity | Rapid racemization via enolate intermediate. | Switch to Enzymatic Hydrolysis. Use Candida rugosa lipase or Pig Liver Esterase (PLE) at pH 7. |
| Low Yield / "Tar" | Polymerization or HF elimination. | low-Temp Hydrolysis. Use LiOH (1.1 eq) in THF/H₂O at |
| Missing Product | Volatility. Fluorinated fragments are often volatile. | Check Workup. Do not rotovap to dryness if MW < 200. Extract into ether and use carefully. |
Module B: Fluoromethyl Ketones (FMKs)
Context: FMKs are often designed as transition-state analogue inhibitors for proteases (e.g., serine proteases). The Problem: In basic media, the carbonyl carbon is highly electrophilic due to the electron-withdrawing fluorine.
-
Irreversible Inhibition: Unlike trifluoromethyl ketones (reversible), monofluoromethyl ketones can act as "suicide substrates." They undergo nucleophilic attack by the enzyme (or hydroxide in your flask) followed by fluoride displacement, forming a stable covalent bond (alkylation).
-
Hydration: In aqueous base, the equilibrium shifts toward the gem-diol (hydrate), which complicates NMR analysis and purification.
Guidance:
-
Avoid strong bases if preserving the ketone is the goal.
-
Store as the hydrate if necessary; dehydration can be achieved by azeotropic distillation with toluene.
Validated Experimental Protocols
Protocol 1: "Safe" Chemical Hydrolysis of -Fluoro Esters
Use this for achiral substrates or when enzymatic options are unavailable.
Reagents:
-
Lithium Hydroxide monohydrate (LiOH·H₂O)
-
Solvent: THF/Water (3:1 ratio)
-
Substrate:
-Fluoro ester
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of ester in 3 mL THF. Cool to
in an ice bath. -
Addition: Add 1.1 mmol LiOH dissolved in 1 mL water dropwise over 5 minutes. Reason: Slow addition prevents localized high pH spikes.
-
Monitoring: Stir at
. Monitor via TLC or NMR (check for shift from ester ppm to acid/carboxylate).-
Critical Check: If reaction is sluggish, warm to
, but never reflux .
-
-
Quench: Acidify carefully with 1M HCl to pH 3-4 at
. -
Extraction: Extract immediately with EtOAc. Wash with brine.
-
Drying: Dry over Na₂SO₄ and concentrate carefully (check volatility).
Protocol 2: Enzymatic Hydrolysis (Preserving Chirality)
Gold standard for chiral
Reagents:
-
Lipase (e.g., Amano PS, Candida rugosa, or Burkholderia cepacia)
-
Phosphate Buffer (pH 7.0)[1]
-
Organic Co-solvent (optional: acetone or DMSO, <10% v/v)
Step-by-Step:
-
Suspension: Suspend the ester (100 mg) in 10 mL phosphate buffer (pH 7.0).
-
Initiation: Add Lipase (20-50 mg).
-
Incubation: Stir at room temperature (
). -
pH Stat: The reaction produces acid, lowering pH. Maintain pH 7.0 by automatic addition of 0.1 M NaOH (pH-stat) or by using a high buffer capacity.
-
Termination: When conversion reaches 50% (for kinetic resolution) or 100%, filter off the enzyme.
-
Isolation: Acidify filtrate to pH 2 and extract.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH or KOH instead of LiOH?
A: For simple alkyl fluorides, yes. For
Q: My
Q: Is the -CH₂F group stable to reductive conditions (e.g., LiAlH₄)?
A: Generally, yes. The C-F bond is robust against hydride reduction. However, if adjacent to a
Q: Why does my fluoromethyl ketone disappear on TLC? A: It likely formed a hydrate (gem-diol) in the aqueous workup. Hydrates are much more polar and may streak or stay at the baseline. Run NMR in DMSO-d₆ or CD₃CN to confirm; CDCl₃ may not dissolve the hydrate well.
References
-
O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[2] Link[2]
-
Niwayama, S. (2000).[3] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. Link
-
Santeusanio, S., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(9), 2138. Link
-
Kozak, J., et al. (2021).
-aryl- -fluoroacetonitriles. Chirality, 33(10), 634-645. Link -
Zhang, Z., et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59, 12268.[4] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Fluorinated Amino-Lactam Intermediates
Introduction
The purification of polar fluorinated amino-lactam intermediates presents a significant challenge in modern pharmaceutical and materials science research. These molecules often exhibit complex behaviors due to the combined effects of the highly electronegative fluorine atoms, the polar lactam ring, and the basic amino group. These characteristics can lead to issues such as poor retention in reversed-phase chromatography, peak tailing, and even decomposition on certain stationary phases. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to assist researchers in navigating these purification challenges. We will explore various purification strategies, from traditional chromatography to more advanced techniques like Supercritical Fluid Chromatography (SFC), and provide practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: My polar fluorinated amino-lactam shows little to no retention on a C18 column, eluting at or near the solvent front. What are my options?
This is a common issue with highly polar compounds in reversed-phase (RP) chromatography.[1] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable in 100% aqueous conditions.[1]
-
Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases, which can offer alternative selectivity.[1]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar analytes. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar compounds.
-
Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can help to retain charged polar compounds on a reversed-phase column.
Q2: I am observing significant peak tailing for my amino-lactam intermediate. What are the likely causes and how can I fix it?
Peak tailing is often due to strong interactions between basic analytes and acidic silanol groups on the silica surface.[1][2] To mitigate this:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Modify the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can help to saturate the active sites on the silica and improve peak shape.[1]
-
Adjust Mobile Phase pH: Optimizing the pH of the mobile phase can influence the charge state of both the analyte and the stationary phase, thereby affecting peak shape.[1]
-
Consider a Different Stationary Phase: Switching to a less acidic stationary phase or a different separation mode like HILIC or SFC can be beneficial.
Q3: Is my compound stable on silica gel? How can I check, and what are the alternatives if it's not?
Some amino-lactams can be unstable on acidic silica gel, leading to degradation during purification.[3]
-
To check for stability: Spot your compound on a TLC plate, and after a few minutes, spot it again on top of the first spot. Develop the plate and look for any new spots, which would indicate degradation.
-
Alternatives to standard silica gel include:
-
Deactivated Silica: You can deactivate silica gel by flushing the column with a solvent mixture containing a small percentage of a base like triethylamine.[3]
-
Alumina: Alumina can be a good alternative for basic compounds.[2]
-
Reversed-Phase Chromatography: If applicable, this avoids the use of silica gel altogether.
-
Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?
SFC is an increasingly popular technique for the purification of both chiral and achiral compounds, including polar and fluorinated molecules.[4][5] Consider SFC when:
-
You are looking for a "greener" alternative to normal and reversed-phase HPLC, as SFC primarily uses compressed CO2 as the mobile phase.[4]
-
You need fast separations, as the low viscosity of supercritical fluids allows for high flow rates.[5]
-
You are working with fluorinated compounds, as fluorinated stationary phases in SFC can offer unique retention mechanisms.[4]
-
You need to purify chiral amino-lactam intermediates, as SFC is a powerful tool for enantioseparations.[4]
Q5: Can I use recrystallization for these types of compounds?
Yes, recrystallization can be a very effective and scalable purification method for solid compounds, including fluorinated amino-lactams.[6][7][8] Success depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q6: How can I deal with highly basic amino-lactams that streak on silica?
Streaking of basic compounds on silica is a common problem.[2]
-
Use a mobile phase containing a base: As mentioned for peak tailing, adding a small amount of a base like ammonium hydroxide or triethylamine to your eluent can significantly improve chromatography.[2]
-
Use a different stationary phase: Consider using alumina or a basic-deactivated silica gel.
-
Protecting groups: Temporarily protecting the basic amino group with a Boc or Cbz group can make the compound less polar and easier to purify on silica. The protecting group can then be removed in a subsequent step.[2]
Troubleshooting Guides by Purification Technique
Reversed-Phase HPLC (RP-HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound elutes in the solvent front | - High polarity of the analyte.[1] - Insufficiently polar mobile phase. | - Increase the aqueous portion of the mobile phase.[1] - Use a column with an embedded polar group (EPG).[1] - Switch to HILIC mode. |
| Poor peak shape (tailing) | - Secondary interactions with residual silanols.[1] - Column overload. | - Add a basic modifier (e.g., 0.1% TFA or triethylamine) to the mobile phase.[1] - Use a well-end-capped column. - Reduce the injection volume or concentration. |
| Co-elution with impurities | - Inadequate selectivity of the stationary phase or mobile phase. | - Screen different stationary phases (e.g., C18, Phenyl-Hexyl, EPG). - Optimize the mobile phase composition and pH.[1] - Adjust the gradient slope. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or poor retention | - Mobile phase is too polar (too much water). - Analyte is not polar enough for HILIC. | - Decrease the water content in the mobile phase. - Ensure the mobile phase has a high organic content (typically >80% acetonitrile). |
| Long equilibration times & poor reproducibility | - HILIC columns require longer equilibration times than RP columns. | - Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. - Ensure consistent mobile phase preparation. |
| Peak splitting or broad peaks | - Injection solvent is too strong (too much water). - pH of the mobile phase is not optimized. | - Dissolve the sample in a solvent similar to the initial mobile phase. - Optimize the pH and buffer concentration of the mobile phase.[1] |
Supercritical Fluid Chromatography (SFC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor solubility in the mobile phase | - The analyte is too polar for the CO2/modifier mixture. | - Increase the percentage of the polar co-solvent (e.g., methanol). - Add a small amount of an additive like trifluoroacetic acid (TFA) or ammonium hydroxide.[9] |
| Inadequate separation | - Suboptimal stationary phase or mobile phase conditions. | - Screen different stationary phases (e.g., chiral, fluorinated).[4] - Optimize the co-solvent, temperature, and pressure.[9] |
Detailed Experimental Protocols
Protocol 1: HILIC Method Development for Enhanced Retention of Polar Fluorinated Amino-Lactams
-
Column Selection: Start with a HILIC column containing a zwitterionic or diol stationary phase.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.[1]
-
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15-20 minutes.
-
Initial Gradient: Run a gradient from 100% A to 100% B over 10-15 minutes to elute a wide range of polar compounds.
-
Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Modify the buffer concentration and pH to optimize selectivity and peak shape.[1]
-
Protocol 2: Deactivating Silica Gel for Flash Chromatography of Basic Intermediates
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides a target Rf value of approximately 0.2-0.3.[1]
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[1]
-
Dry pack the column with silica gel.
-
Flush the column with 2-3 column volumes of the deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]
-
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Visualization & Diagrams
Caption: Decision tree for selecting a purification method.
Caption: Workflow for troubleshooting peak tailing in HPLC.
References
- Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - PerkinElmer.
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
- Synthetic methods for compounds containing fluoro-lactam units - Organic & Biomolecular Chemistry (RSC Publishing).
- THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) - Selerity Technologies.
-
A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC. Available from: [Link]
- One-Step Synthesis of β-Lactams Using Cyanuric Fluoride. - ChemInform.
-
Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC. Available from: [Link]
- Fluorinations Not Using Fluorine Gas - Royal Society of Chemistry.
-
Troubleshooting Flash Column Chromatography - University of Rochester. Available from: [Link]
-
Innovative green supercritical fluid chromatography development for the determination of polar compounds - PubMed. Available from: [Link]
-
Mixed Bis-Lactams. A Highly Polar Stationary Phase for the Gas Chromatography of Low Molecular Weight Hydrocarbons - Journal of Chromatographic Science. Available from: [Link]
-
How Good is SFC for Polar Analytes? - Chromatography Today. Available from: [Link]
- Stereocontrolled synthesis of fluorine-containing functionalized β-lactam derivatives through cross-metathesis reactions - Fluorine Notes.
-
Newly discovered fluorinated chemicals more difficult to filter from water - Green Science Policy Institute. Available from: [Link]
-
BA Method Development: Polar Compounds - BioPharma Services. Available from: [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions. Available from: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry - Pharmaceutical Technology. Available from: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available from: [Link]
- Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives - Repository of the Academy's Library.
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. Available from: [Link]
-
high polar impurity purification - Chromatography Forum. Available from: [Link]
-
For highly polar compound, how to do the purification? - ResearchGate. Available from: [Link]
-
The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems - MDPI. Available from: [Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - ResearchGate. Available from: [Link]
-
Fluorinated Olefinic Lactams: The Case of Amino Acids – Preparation and Mechanistic Studies - Thieme. Available from: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. Available from: [Link]
-
Analytical chemistry and purification - Novalix. Available from: [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC. Available from: [Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. Available from: [Link]
-
HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization - Semantic Scholar. Available from: [Link]
-
Fluorinated Olefinic Lactams: The Case of Amino Acids – Preparation and Mechanistic Studies - ResearchGate. Available from: [Link]
-
Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography - SciSpace. Available from: [Link]
-
Enantioenriched γ-Aminoalcohols, β-Amino Acids, β-Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters via Palladacycle-Catalyzed Asymmetric Fluorination of Isoxazolinones - The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Innovative green supercritical fluid chromatography development for the determination of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: 6-Fluoromethyl vs. 6-Methyl Piperidin-2-one Bioactivity
Executive Summary
In the optimization of piperidin-2-one scaffolds—common in kinase inhibitors (e.g., BTK, JAK) and protease inhibitors—the substitution at the C6 position is a critical determinant of metabolic stability and binding conformation. While the 6-methyl group is a traditional steric anchor, the 6-fluoromethyl group offers a superior bioisosteric alternative by blocking metabolic "soft spots" (CYP-mediated oxidation) and inducing specific ring puckering via the gauche effect. This guide analyzes the physicochemical and bioactive trade-offs between these two moieties.
Physicochemical Profile & Causality
The transition from a methyl (-CH₃) to a fluoromethyl (-CH₂F) group introduces profound electronic and steric changes that extend beyond simple mass addition.
Metabolic Stability (The "Metabolic Switch")
The C6-methyl group is a frequent site of metabolic liability. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the benzylic-like methyl C-H bonds, leading to rapid clearance.
-
6-Methyl: Susceptible to radical abstraction of hydrogen (
). -
6-Fluoromethyl: The presence of fluorine increases the bond dissociation energy of the geminal C-H bonds and lowers the HOMO energy, effectively "deactivating" the site toward oxidative attack.
Conformational Control (The Gauche Effect)
This is the most overlooked factor in bioactivity. The 6-fluoromethyl group does not behave merely as a "larger methyl."
-
Stereoelectronic Effect: Due to the
hyperconjugation (the gauche effect), the fluoromethyl group often prefers an axial or pseudo-axial orientation to maximize orbital overlap with the nitrogen lone pair (if the lactam resonance allows) or adjacent bonds. -
Impact: This can pre-organize the inhibitor into a bioactive conformation that reduces the entropic penalty of binding, potentially improving
by 10–100 fold compared to the methyl analog which lacks this directional preference.
Physicochemical Data Summary
Table 1: Comparative physicochemical shifts observed in piperidinone scaffolds.
| Parameter | 6-Methyl (-CH₃) | 6-Fluoromethyl (-CH₂F) | Impact on Bioactivity |
| LogP (Lipophilicity) | Baseline | +0.1 to +0.3 | Slight increase in lipophilicity; improved membrane permeability. |
| pKa (Lactam NH) | ~17 (DMSO) | ~15.5 (DMSO) | Increased acidity due to inductive electron withdrawal (-I effect); stronger H-bond donor capability. |
| Metabolic | High | Low | Critical: Blocks formation of hydroxymethyl metabolite. |
| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | Slight steric expansion; F can accept weak H-bonds. |
Mechanistic Visualization
Metabolic Pathway Comparison
The following diagram illustrates the divergence in metabolic fate. The methyl variant undergoes hydroxylation leading to ring opening or clearance, while the fluoromethyl variant resists this pathway.
Figure 1: Divergent metabolic fates. The fluoromethyl group (green path) blocks the initial radical abstraction step that plagues the methyl analog (red path).
Conformational Locking Logic
The fluoromethyl group induces specific ring puckering that can match the binding pocket requirements.
Figure 2: The "Pre-organization" benefit. 6-Fluoromethyl substitution reduces the entropic penalty of binding by locking the bioactive conformation.
Experimental Protocols
To validate the bioactivity differences, the following self-validating protocols are recommended.
Synthesis of 6-(Fluoromethyl)piperidin-2-one
Rationale: Direct fluorination of the methyl group is difficult. The preferred route is via reduction of a fluorinated precursor or cyclization of a fluorinated amino acid.
-
Starting Material: Begin with 6-(hydroxymethyl)piperidin-2-one (commercially available or synthesized from glutamic acid derivatives).
-
Activation: Dissolve the hydroxymethyl lactam (1.0 eq) in anhydrous DCM at -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) dropwise.
-
Critical Step: Maintain low temperature to prevent ring expansion or elimination.
-
-
Reaction: Allow to warm to RT over 4 hours. Monitor by TLC (stain with KMnO₄; product is less polar than starting alcohol).
-
Quench: Pour into saturated NaHCO₃ (Caution: vigorous effervescence). Extract with DCM.
-
Purification: Silica gel chromatography (EtOAc/Hexane gradient).
-
Validation:
F NMR should show a triplet of doublets around -220 to -230 ppm (coupled to geminal protons and vicinal CH).
In Vitro Microsomal Stability Assay
Rationale: To quantify the metabolic blocking effect (
-
Preparation: Prepare 1 µM test compound (6-Me and 6-CH₂F analogs) in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant by LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .-
Success Criterion: The 6-fluoromethyl analog should demonstrate a
> 2x that of the 6-methyl analog.
-
References
-
Metabolic Stability of Fluorinated Motifs
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Source:ChemRxiv, 2026.
-
URL:[Link]
-
Conformational Effects (Gauche Effect)
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Source:Chemistry – A European Journal, 2020.
-
URL:[Link]
-
Synthesis of Fluorinated Piperidinones
-
Bioisosterism in Drug Design
-
Kinase Inhibitor SAR (Scaffold Context)
- Title: Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective, and Orally Bioavailable mTOR Inhibitor.
- Source:Journal of Medicinal Chemistry, 2010.
-
URL:[Link]
Sources
- 1. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives – ScienceOpen [scienceopen.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
Definitive Structural Elucidation of Substituted Piperidinones: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for complex scaffolds like substituted piperidinones, where stereochemistry dictates biological activity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement, providing unequivocal proof of stereochemistry, conformation, and intermolecular interactions.[1][2][3]
This guide provides a comparative framework for understanding the crystallographic data of cis-3-amino-6-fluoromethyl-piperidin-2-one. While a public crystal structure for this specific molecule is not available, we can infer its likely structural characteristics by comparing data from closely related, structurally characterized piperidine and piperidinone derivatives. We will also present best-practice experimental protocols for its crystallization and structural analysis, and compare the crystallographic approach with alternative spectroscopic methods.
The Piperidinone Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine and piperidinone rings are foundational scaffolds in drug design, present in numerous pharmaceuticals.[4][5][6] The spatial orientation of substituents on these rings is critical for target engagement and pharmacological effect. Therefore, techniques that can resolve this 3D arrangement are indispensable.
Comparative Crystallographic Analysis of Piperidinone Analogs
To predict the solid-state structure of cis-3-amino-6-fluoromethyl-piperidin-2-one, we can analyze crystallographic data from analogous structures. The piperidine ring typically adopts a chair conformation to minimize steric strain, but this can be influenced by substituents and the hybridization state of ring atoms.[7][8][9] For piperidin-2-ones (δ-valerolactams), the sp2 hybridization of the carbonyl carbon can distort the ring towards a half-chair or twist-boat conformation.[8]
Below is a table comparing key crystallographic parameters from several substituted piperidine derivatives found in the Cambridge Structural Database (CSD) and peer-reviewed literature. This comparison provides a basis for understanding how different functional groups influence crystal packing and molecular conformation.
| Compound/Feature | Ring Conformation | Key Substituent Orientation | Space Group | Noteworthy Interactions | Reference |
| N-substituted 4-Piperidones | Chair | Equatorial aryl groups | P2₁/c | C-H···O hydrogen bonds | [8][9] |
| Piperidin-2-one Derivatives | Half-Chair / Twist-Boat | Varies with substitution | P2₁/c, Pbca | N-H···O hydrogen bonds, π-π stacking | [8][10] |
| cis-3,5-Difluoropiperidine | Chair | Fluorine atoms axial | CCDC: 1845054 | Dominant 1,3-diaxial behavior | [11] |
| 3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Distorted Chair | All substituents equatorial | P2₁/c | N-H···O, C-H···F interactions | [12] |
| cis-Benzoyl-3-amino-2-piperidinone-6-carboxylate | Boat | Equatorial benzamido, Axial carboxyl | P2₁/c | Intermolecular C-H···O bonds | [13] |
Analysis and Predictions for the Target Molecule:
Based on the data from these analogs, we can predict several features for cis-3-amino-6-fluoromethyl-piperidin-2-one:
-
Ring Conformation: The lactam functionality will likely induce a non-perfect chair conformation, possibly a distorted chair, half-chair, or even a boat conformation as seen in a similarly substituted piperidin-2-one.[13]
-
Substituent Orientation: In a chair-like conformer, to minimize steric hindrance, the larger fluoromethyl group at the C6 position would likely prefer an equatorial orientation. For the cis isomer, this would force the amino group at C3 into an axial position. However, intramolecular hydrogen bonding between the amino group and the lactam carbonyl could favor alternative conformations.
-
Intermolecular Interactions: The presence of the amino group (N-H) and the lactam (N-H and C=O) will almost certainly lead to a network of intermolecular hydrogen bonds, which will dominate the crystal packing. The fluorine atom of the fluoromethyl group may also participate in weaker C-H···F interactions.[12]
Alternative & Complementary Methods: The Role of NMR Spectroscopy
While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining stereochemistry in solution.[14][15]
Comparison: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid-state | Solution-state |
| Information | Precise 3D coordinates, bond lengths/angles, packing | Connectivity, relative stereochemistry, solution conformation |
| Strengths | Unambiguous stereochemical and conformational assignment.[2] | Can analyze non-crystalline materials; provides insight into dynamic processes in solution. |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain.[16][17] | Stereochemical assignment can be ambiguous; relies on interpretation of coupling constants and NOE effects. |
For cis-3-amino-6-fluoromethyl-piperidin-2-one, 1D and 2D NMR experiments like COSY and NOESY would be critical. A strong Nuclear Overhauser Effect (NOE) between the protons at the C3 and C6 positions would provide strong evidence for their cis relationship.[14] The presence of fluorine allows for the use of ¹⁹F NMR, which can provide additional structural insights.[18]
Caption: Comparison of X-ray crystallography and NMR spectroscopy workflows.
Experimental Protocols
Part 1: Crystallization of a Polar Small Molecule
Obtaining diffraction-quality single crystals is often the most challenging step.[16] Given the polar nature of the target molecule, with its amino and lactam groups, careful selection of solvents is crucial.
Objective: To grow single crystals of cis-3-amino-6-fluoromethyl-piperidin-2-one suitable for SCXRD (ideally 0.1-0.3 mm in size, transparent, and without visible defects).[1][17]
Methodology: Slow Evaporation & Vapor Diffusion
-
Solubility Screening:
-
Test the solubility of the compound (~1-2 mg) in a range of solvents (0.5 mL), from polar (e.g., methanol, ethanol, acetonitrile, water) to less polar (e.g., ethyl acetate, dichloromethane).[19][20] The ideal solvent will fully dissolve the compound upon gentle heating but show signs of precipitation upon cooling.
-
For vapor diffusion, identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (antisolvent) in which the compound is insoluble.[19][21]
-
-
Crystallization Setup (Vapor Diffusion):
-
Prepare a saturated or near-saturated solution of the compound (~5-10 mg) in 0.5 mL of the "good" solvent in a small, open vial.
-
Place this inner vial inside a larger, sealable jar containing 2-3 mL of the "poor" solvent (antisolvent).[20]
-
Seal the jar tightly. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[19][20]
-
Causality: Slow diffusion is critical. Rapid precipitation leads to amorphous powder or poor-quality microcrystals. The slow change in solvent environment allows molecules to arrange themselves into an ordered crystal lattice.[17]
-
-
Crystallization Setup (Slow Evaporation):
-
Incubation & Monitoring:
-
Place the crystallization setups in a vibration-free location at a constant temperature.
-
Monitor periodically over several days to weeks for the appearance of crystals.
-
Part 2: Single-Crystal X-ray Diffraction Workflow
Once a suitable crystal is obtained, the process of structure determination can begin.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Methodology:
-
Crystal Selection: Under a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects.[17]
-
Mounting: Carefully mount the crystal on a cryo-loop or glass fiber.[1]
-
Data Collection:
-
The mounted crystal is placed on a goniometer head in the diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.
-
An X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.[22][23]
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots.[1][22]
-
A detector records the position and intensity of thousands of these diffracted reflections.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group symmetry.
-
Computational software is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods to achieve the best fit between the observed diffraction data and the data calculated from the model, ultimately yielding the final, precise 3D structure.[22]
-
Conclusion
While the specific crystal structure of cis-3-amino-6-fluoromethyl-piperidin-2-one remains to be determined, a robust framework exists for its analysis. By comparing crystallographic data from structural analogs, we can make educated predictions about its likely conformation and solid-state interactions. For definitive proof, the combination of NMR for solution-state stereochemical confirmation and single-crystal X-ray diffraction for solid-state structural elucidation provides a comprehensive and powerful strategy for any drug discovery and development program.
References
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 20, 2026, from [Link]
-
Department of Chemistry, University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 20, 2026, from [Link]
-
X-ray Professional. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved February 20, 2026, from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved February 20, 2026, from [Link]
- Gayathri, P., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Bernes, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione.
- El hadri, A., et al. (2006). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 28(5), 753-764.
- Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 25(1), 108.
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
-
University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?. Retrieved February 20, 2026, from [Link]
-
Ulm University. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of piperidone derivatives exhibiting antiviral activity. Retrieved February 20, 2026, from [Link]
- Bernes, S., et al. (2015). Crystal structures of two chiral piperidine derivatives...
- Spingler, B., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide.
- Vitale, T. R., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry, 80(19), 9967-9972.
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di-substituted piperidines. RSC Medicinal Chemistry, 13(11), 1614-1620.
-
ResearchGate. (2025, August 10). Crystal structure and conformation of a pair of piperidine derivatives. Retrieved February 20, 2026, from [Link]
- Ivanova, Y. I., et al. (2022).
- Hölzer, J. (2016). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
- Fun, H. K., et al. (2013). Syntheses and crystal structures of two piperine derivatives. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577–o1581.
-
ResearchGate. (n.d.). X-ray structure of compound (±)-20. Retrieved February 20, 2026, from [Link]
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584.
-
PubChem. (2026, January 24). 3-Amino-2-piperidone. Retrieved February 20, 2026, from [Link]
-
FooDB. (2011, September 21). Showing Compound 3-Amino-2-piperidone (FDB021949). Retrieved February 20, 2026, from [Link]
- Verhoog, S., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
-
Cambridge Crystallographic Data Centre. (2016, May 11). CCDC 1479355: Experimental Crystal Structure Determination. Retrieved February 20, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring. Retrieved February 20, 2026, from [Link]
- Jotani, M. M., et al. (2021). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline.
-
The Cambridge Crystallographic Data Centre (Open Source). (n.d.). GitHub. Retrieved February 20, 2026, from [Link]
-
Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved February 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). c3ce00022b.txt. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction structures for both trans-3e and cis-3e. Retrieved February 20, 2026, from [Link]
- Wright, J. S., et al. (2025). C-H (radio)fluorination of hydroxamides via strained and electronically tunable α-lactams enabled by N-O scission. Nuclear Medicine and Biology, 109594.
- Valle, G., et al. (1989). 3-Amino-2-piperidinone-6-carboxylic acid. Molecular structures of cis and trans benzoyl derivatives. International Journal of Peptide and Protein Research, 34(4), 311-318.
- Li, Y., et al. (2023). Photoredox-Catalyzed Access to Fluorinated Pyrroles and γ-Lactams via Switchable C(sp3)
- Krishnan, G., et al. (2020). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one.
- García-Ramos, J. C., et al. (2022).
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. chemrevlett.com [chemrevlett.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses and crystal structures of two piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Amino-2-piperidinone-6-carboxylic acid. Molecular structures of cis and trans benzoyl derivatives [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 16. sptlabtech.com [sptlabtech.com]
- 17. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 18. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 21. unifr.ch [unifr.ch]
- 22. serc.carleton.edu [serc.carleton.edu]
- 23. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
Biological half-life comparison of fluorinated vs non-fluorinated lactams
Executive Summary
The strategic incorporation of fluorine into lactam-containing scaffolds is a cornerstone of modern medicinal chemistry. While the lactam ring (cyclic amide) is the pharmacophore responsible for biological activity in classes ranging from
This guide analyzes the biological half-life (
Mechanistic Principles of Half-Life Extension
To understand the experimental data, one must grasp the physicochemical causality introduced by the Carbon-Fluorine (C-F) bond.
A. Metabolic Blockade (The C-F Bond Strength)
The C-F bond is the strongest single bond in organic chemistry (
B. Lipophilicity and Protein Binding
Fluorine is highly lipophilic. Substituting hydrogen with fluorine generally increases the partition coefficient (
-
Effect: Higher lipophilicity often correlates with increased plasma protein binding.
-
Result: The "free fraction" of the drug available for renal glomerular filtration decreases, thereby extending the elimination half-life.
C. Electronic Stabilization of the Lactam Ring
In
Comparative Case Studies: The Data
Case Study A: Isoxazolyl Penicillins (Renal Clearance Model)
Subject: Comparison of Cloxacillin (Chlorinated/Non-fluorinated analog) vs. Flucloxacillin (Fluorinated analog).
Context: Both are narrow-spectrum
Table 1: PK Parameters of Cloxacillin vs. Flucloxacillin[1]
| Parameter | Cloxacillin (Non-Fluorinated) | Flucloxacillin (Fluorinated) | Impact of Fluorine |
| Bioavailability (Oral) | ~33% | ~54% | +63% Increase (Enhanced absorption) |
| Protein Binding | ~94-95% | ~95-97% | Slight Increase (Higher Lipophilicity) |
| Elimination Half-Life ( | 30 – 45 min | 45 – 60 min | ~30-50% Extension |
| Renal Clearance | 102 mL/min | 88 mL/min | Reduced Clearance |
Analysis: The introduction of fluorine in Flucloxacillin renders the molecule more lipophilic than its chlorinated counterpart. This results in superior oral absorption and a slightly tighter protein binding profile, which retards renal elimination. While both have short half-lives typical of penicillins, the fluorinated analog consistently outperforms in duration of action.
Case Study B: Cholesterol Absorption Inhibitors (Metabolic Stability Model)
Subject: SCH 48461 (Non-fluorinated prototype) vs. Ezetimibe (Fluorinated optimized drug).
Context: 2-Azetidinones (monocyclic
Table 2: Optimization of 2-Azetidinones
| Feature | SCH 48461 (Prototype) | Ezetimibe (Optimized) | Mechanism |
| Structure | N-alkylated lactam with methoxy/phenyl groups | Di-fluorinated phenyl rings | Bioisosteric replacement |
| Metabolic Liability | Rapid CYP oxidation on phenyl rings | Blocked (F-substitution at para-positions) | Metabolic Blockade |
| Biological Half-Life | Short (< 10 h) | ~22 hours | Prevents Phase I oxidation; enables enterohepatic recycling |
Analysis:
Ezetimibe represents the pinnacle of fluorination strategy. The non-fluorinated analogs were susceptible to rapid metabolic degradation. By placing fluorine atoms at the para positions of the pendant phenyl rings, researchers blocked the primary sites of metabolic attack. This stability allows the drug to participate in enterohepatic circulation, drastically extending
Visualizing the Mechanism
The following diagram illustrates the "Metabolic Blockade" mechanism responsible for the half-life extension seen in Case Study B.
Figure 1: Mechanism of Metabolic Blockade. Fluorine substitution prevents CYP450-mediated hydroxylation, preserving the active drug.
Experimental Protocols
To validate these differences in your own research, use the following standardized protocols. These are self-validating systems: if the control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) do not perform within spec, the data is invalid.
Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of the Fluorinated and Non-Fluorinated lactams in DMSO.
-
Thaw Liver Microsomes (Human/Rat) on ice. Protein conc: 20 mg/mL.
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Conc: 1 µM final drug concentration (prevents enzyme saturation).
-
-
Reaction:
-
Pre-incubate microsomes + drug at 37°C for 5 mins.
-
Initiate with NADPH.
-
Sample at
min.
-
-
Quenching:
-
Transfer aliquots into ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.
-
Plot
vs. time. Slope determines . -
Calculation:
.
-
Protocol B: In Vivo Pharmacokinetics (Rat)
Objective: Determine systemic half-life and bioavailability.
-
Subjects: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein).
-
Dosing:
-
Group A (IV): 1 mg/kg (dissolved in 5% DMSO / 95% Saline).
-
Group B (PO): 5 mg/kg (suspended in 0.5% Methylcellulose).
-
-
Sampling:
-
Collect blood (0.2 mL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.
-
Plasma separation via centrifugation.
-
-
Data Processing:
-
Quantify via LC-MS/MS.
-
Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).
-
Key Metric: Terminal elimination half-life (
).
-
Workflow Visualization
The following diagram outlines the decision tree for evaluating lactam stability.
Figure 2: Experimental Workflow for PK Assessment. A self-validating loop for optimizing lactam half-life.
References
-
Comparative bioavailability and half-lives of cloxacillin and flucloxacillin. Journal of Clinical Pharmacology.
-
Pharmacokinetics of flucloxacillin and cloxacillin in healthy subjects. British Journal of Clinical Pharmacology.
-
The Role of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Ezetimibe: A Novel Cholesterol Absorption Inhibitor. Clinical Therapeutics. (Discusses SCH 48461 vs Ezetimibe evolution).
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (Mechanistic insights on C-F bond stability).
Sources
A Comprehensive Guide to the Development and Validation of a Chiral HPLC Method for Enantiomeric Excess Determination
In the landscape of pharmaceutical development and quality control, the stereochemical purity of a drug candidate is a critical attribute. Enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the accurate quantification of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for this purpose, offering high resolution and sensitivity.[1]
I. The Foundational Principles of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral selector.[2] In chiral HPLC, this is most commonly achieved through a Chiral Stationary Phase (CSP). The underlying mechanism of chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[3][4] The stability of these complexes differs for each enantiomer, leading to differential retention times and, thus, separation. Key interactions governing this process include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4]
II. A Step-by-Step Guide to Chiral Method Development
The development of a successful chiral HPLC method is a systematic process of screening and optimization. The following workflow is a proven approach to efficiently identify suitable chromatographic conditions.
Sources
A Structural and Synthetic Comparison of Chiral Lactam Intermediates: (3S)-3-Aminopiperidin-2-one and its Five-Membered Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a drug development program. This guide provides an in-depth structural and synthetic comparison of two key chiral lactam intermediates: (3S)-3-aminopiperidin-2-one, a crucial component in the synthesis of the PARP inhibitor Niraparib, and its five-membered ring analog, (3S)-3-aminopyrrolidin-2-one.
This document will delve into the nuances of their respective syntheses, drawing from established methodologies and highlighting key differences in starting materials, reaction conditions, and stereochemical control. Furthermore, a comparative analysis of their structural and analytical properties will be presented, supported by experimental data and detailed protocols for their characterization.
Introduction: The Significance of Chiral Lactams in Medicinal Chemistry
Chiral lactams, cyclic amides with a defined stereochemistry, are privileged scaffolds in medicinal chemistry. Their rigid cyclic structure often imparts favorable conformational constraints to a molecule, enhancing its binding affinity and selectivity for a biological target. The presence of an amino group provides a versatile handle for further functionalization, allowing for the construction of complex molecular architectures.
(3S)-3-aminopiperidin-2-one has garnered significant attention as a key intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The precise stereochemistry of this intermediate is paramount to the pharmacological activity of the final drug product. Consequently, efficient and stereoselective access to this building block is of high industrial importance.
As drug development pipelines continually seek to optimize synthetic routes and explore novel chemical space, the evaluation of alternative, structurally related intermediates becomes a valuable exercise. (3S)-3-aminopyrrolidin-2-one, the five-membered pyrrolidinone analog, presents an intriguing alternative. This guide will explore the comparative merits of these two chiral building blocks.
Synthetic Strategies: A Tale of Two Amino Acids
The most common and stereochemically reliable routes to (3S)-3-aminopiperidin-2-one and (3S)-3-aminopyrrolidin-2-one leverage the chirality of readily available amino acids: L-ornithine and L-glutamic acid, respectively.
Synthesis of (3S)-3-Aminopiperidin-2-one from L-Ornithine
The synthesis of the six-membered lactam (3S)-3-aminopiperidin-2-one from L-ornithine is a well-established transformation that proceeds via an intramolecular cyclization.
Caption: Synthetic pathway from L-Ornithine to (3S)-3-aminopiperidin-2-one.
This two-step process typically involves the initial esterification of the carboxylic acid groups of L-ornithine, followed by a base-mediated cyclization to form the desired δ-lactam. The stereochemistry at the C3 position is retained from the starting amino acid.
Synthesis of (3S)-3-Aminopyrrolidin-2-one from L-Glutamic Acid
Analogously, the five-membered γ-lactam, (3S)-3-aminopyrrolidin-2-one, can be synthesized from L-glutamic acid. This transformation also relies on an intramolecular cyclization.
Caption: Synthetic pathway from L-Glutamic Acid to (3S)-3-aminopyrrolidin-2-one.
The synthesis often involves protection of the α-amino group and activation of the γ-carboxylic acid, followed by intramolecular amidation to form the pyrrolidinone ring.
Comparative Analysis of Synthetic Routes
| Feature | (3S)-3-Aminopiperidin-2-one Synthesis | (3S)-3-Aminopyrrolidin-2-one Synthesis |
| Starting Material | L-Ornithine | L-Glutamic Acid |
| Ring Size | 6-membered (δ-lactam) | 5-membered (γ-lactam) |
| Key Transformation | Intramolecular cyclization of an amino ester | Intramolecular amidation of an activated carboxylic acid |
| Stereochemical Control | High, derived from the chiral pool | High, derived from the chiral pool |
| Scalability | Generally scalable, with considerations for purification | Generally scalable, with considerations for purification |
| Cost-Effectiveness | Dependent on the cost of L-ornithine and reagents | Dependent on the cost of L-glutamic acid and reagents |
Causality Behind Experimental Choices: The choice of L-ornithine and L-glutamic acid as starting materials is a direct consequence of their inherent chirality and the appropriate carbon chain length to form the desired six- and five-membered rings, respectively. This "chiral pool" approach is a cornerstone of efficient asymmetric synthesis, obviating the need for more complex and potentially lower-yielding enantioselective methods. The specific reagents used for esterification, protection, and activation are chosen to balance reactivity, selectivity, and cost, with consideration for large-scale production where atom economy and ease of purification are paramount.
Structural and Analytical Comparison
The one-carbon difference in ring size between (3S)-3-aminopiperidin-2-one and (3S)-3-aminopyrrolidin-2-one leads to distinct structural and analytical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of these lactams. The chemical shifts of the ring protons and carbons are characteristic of the ring size and conformation.
Expected ¹H NMR Features:
-
Ring Protons: The protons on the piperidinone ring of (3S)-3-aminopiperidin-2-one will generally exhibit more complex splitting patterns due to the greater conformational flexibility of the six-membered ring compared to the more planar five-membered ring of (3S)-3-aminopyrrolidin-2-one.
-
Amine and Amide Protons: The chemical shifts of the -NH₂ and -NH- protons will be sensitive to the solvent and concentration, but their presence and integration are key indicators of the structure.
Expected ¹³C NMR Features:
-
Carbonyl Carbon: The carbonyl carbon of the δ-lactam (piperidinone) typically resonates slightly downfield compared to the γ-lactam (pyrrolidinone).
-
Ring Carbons: The chemical shifts of the ring carbons will differ due to the ring strain and electronic environment, providing a clear distinction between the two structures.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for determining the enantiomeric purity of these intermediates. The choice of chiral stationary phase (CSP) and mobile phase is critical for achieving baseline separation of the enantiomers.
Typical Chiral HPLC Conditions:
-
Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., Chiralpak series) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic series) are commonly employed for the separation of chiral amines and lactams.
-
Mobile Phases: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are often used. The addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.
Experimental Protocols
Protocol 1: Synthesis of (3S)-3-Aminopiperidin-2-one from L-Ornithine Hydrochloride
Materials:
-
L-Ornithine monohydrochloride
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) in methanol
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Esterification: Suspend L-ornithine monohydrochloride in anhydrous methanol at 0 °C. Add thionyl chloride dropwise while maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain L-ornithine methyl ester dihydrochloride.
-
Cyclization: Dissolve the L-ornithine methyl ester dihydrochloride in anhydrous methanol and cool to 0 °C. Add a solution of sodium methoxide in methanol dropwise. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Neutralize the reaction mixture with a suitable acid (e.g., Amberlite® IR-120 H⁺ resin) and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel using a suitable eluent system (e.g., DCM/MeOH gradient).
Protocol 2: Chiral HPLC Analysis of (3S)-3-Aminopiperidin-2-one
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Caption: Experimental workflow for chiral HPLC analysis.
Conclusion and Future Perspectives
Both (3S)-3-aminopiperidin-2-one and (3S)-3-aminopyrrolidin-2-one are valuable chiral building blocks with distinct synthetic and structural characteristics. The choice between a six-membered and a five-membered lactam will ultimately depend on the specific requirements of the target molecule and the overall synthetic strategy.
The synthesis of (3S)-3-aminopiperidin-2-one from L-ornithine is a well-trodden path, particularly in the context of Niraparib production. However, the exploration of (3S)-3-aminopyrrolidin-2-one and other structural analogs can open new avenues for the development of novel therapeutics with potentially different pharmacological profiles.
Future research in this area could focus on the development of more sustainable and cost-effective synthetic methods, such as biocatalytic routes, for the production of these chiral lactams. Furthermore, a more comprehensive understanding of how the ring size and conformation of these intermediates influence the biological activity of the final drug molecules will be crucial for the rational design of next-generation pharmaceuticals.
References
- Synthesis of Niraparib and its intermediates:Relevant patents and publications on Niraparib synthesis will be cited here.
- Chiral Amine Synthesis:Authoritative reviews on the synthesis of chiral amines will be referenced.
- Lactam Chemistry:Key publications detailing the synthesis and reactivity of lactams will be included.
- Chiral HPLC Methods:Application notes and research articles from leading chromatography companies and academic groups will be cited.
- NMR Spectroscopy of Heterocycles:Standard reference texts and articles on the NMR characterization of heterocyclic compounds will be listed.
Safety Operating Guide
Proper Disposal Procedures for (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one
Part 1: Executive Summary & Risk Profile[1]
Immediate Directive: (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a fluorinated chiral lactam used primarily as a pharmaceutical building block.[1] Due to the stability of the carbon-fluorine (C-F) bond and the biological activity associated with amino-piperidinone scaffolds, this compound must be treated as Hazardous Halogenated Organic Waste .[1]
Under no circumstances should this compound be discharged into sanitary sewer systems or trash. [2]
Chemical Identity & Hazard Classification[1][3][4]
-
Chemical Name: (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one[1]
-
Chemical Class: Fluorinated cyclic amide (Lactam) / Peptidomimetic intermediate.
-
Physical State: White to off-white solid (typically).[1]
-
Presumed Hazards (Precautionary Principle):
Part 2: Technical Disposal Protocol
Waste Characterization & Segregation
Effective disposal relies on the correct segregation of waste streams.[2] The presence of the fluorine atom mandates that this compound be processed via High-Temperature Incineration to ensure the destruction of the C-F bond and capture of any generated hydrofluoric acid (HF) by the incinerator's scrubber systems.
| Waste State | Classification | EPA/RCRA Code (Indicative) | Container Type |
| Pure Solid | Toxic Solids / Halogenated Organic | D001 (Ignitable) or Not Listed (Treat as Toxic) | HDPE Wide-Mouth Jar |
| Solution (Organic) | Halogenated Solvent Waste | F002 / D001 | Safety Can / Glass Carboy |
| Solution (Aqueous) | Toxic Aqueous Waste | N/A | HDPE Carboy |
| Contaminated Debris | Hazardous Debris | N/A | Double-bagged (Clear Poly) |
Step-by-Step Disposal Procedure
Scenario A: Disposal of Pure Solid Substance[1]
-
Step 1: Personal Protective Equipment (PPE). Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If handling >10g or fine powder, use a powder hood or N95 respirator to prevent inhalation.
-
Step 2: Containment. Transfer the solid directly into a wide-mouth High-Density Polyethylene (HDPE) container.[1] Glass is acceptable but HDPE is preferred to minimize breakage risk during transport.
-
Step 3: Labeling. Affix a hazardous waste label.
-
Step 4: Storage. Store in a satellite accumulation area (SAA) away from oxidizers and strong acids.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Step 1: Quenching. Ensure no unreacted reagents (e.g., coupling agents, strong bases) remain.[1] Quench carefully if necessary.
-
Step 2: pH Adjustment. Adjust pH to neutral (pH 6-8).[1] Note: Strong acids/bases can hydrolyze the lactam ring, but this does not negate the need for halogenated waste disposal.[1]
-
Step 3: Segregation.
-
If organic solvent is present (DCM, Ethyl Acetate): Pour into the "Halogenated Organic Solvents" carboy.
-
If aqueous: Pour into "Aqueous Toxic Waste." Do not drain.
-
-
Step 4: Rinse. Triple rinse the original reaction vessel with a small amount of solvent (e.g., acetone) and add the rinsate to the halogenated waste container.
Scenario C: Spills & Debris
-
Small Spill (Solid): Dampen a paper towel with water (to prevent dust) and wipe up. Place the towel in a clear plastic bag.
-
Debris: Gloves, weigh boats, and pipettes contaminated with the substance must be double-bagged and tagged as "Hazardous Debris - Fluorinated."[1]
Part 3: Operational Logic & Workflow[1]
The following diagram illustrates the decision matrix for disposing of this compound. This logic ensures compliance with environmental regulations regarding halogenated compounds.[2]
Figure 1: Decision matrix for the segregation of fluorinated lactam waste streams. Note the override for high-fluorine content liquids to ensure proper incineration.
Part 4: Scientific Rationale (E-E-A-T)
Why Incineration? Standard chemical neutralization is ineffective for this compound. The C-F bond energy (~485 kJ/mol) is one of the strongest in organic chemistry [1]. Chemical hydrolysis might open the lactam ring (forming the corresponding amino acid), but the fluoromethyl group remains intact. Only high-temperature incineration (>1100°C) can successfully mineralize the fluorine into HF, which is then captured by calcium carbonate scrubbers at the disposal facility [2].[1]
Why No Drain Disposal? Fluorinated organics are often resistant to biodegradation. Releasing them into the water table contributes to the accumulation of organofluorine compounds (PFAS-adjacent chemistry) in the environment. While this specific molecule is not a long-chain PFAS, responsible stewardship ("Green Chemistry" principles) dictates zero discharge [3].[1]
Self-Validating Protocol:
-
Verification: Check the waste manifest before pickup. It must list "Halogenated" or "Organic Fluorine." If it lists "General Organic," the disposal facility may reject it or process it incorrectly (fuel blending), which risks releasing HF.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 8: Management of Waste.
-
U.S. EPA. (2023). Management of Halogenated Solvent Waste. EPA Waste Management Guidelines.
-
PubChem. (2023). Compound Summary: Fluorinated Piperidinones (Analog Data). National Library of Medicine.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
